molecular formula C8H9NO2S B1340174 2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide CAS No. 84108-98-5

2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide

Cat. No.: B1340174
CAS No.: 84108-98-5
M. Wt: 183.23 g/mol
InChI Key: WZOKMILQIPCVQJ-UHFFFAOYSA-N
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Description

2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide is a useful research compound. Its molecular formula is C8H9NO2S and its molecular weight is 183.23 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-methyl-2,3-dihydro-1,2-benzothiazole 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-6-7-4-2-3-5-8(7)12(10,11)9-6/h2-6,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOKMILQIPCVQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CC=C2S(=O)(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20476703
Record name 3-Methyl-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84108-98-5
Record name 3-Methyl-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Guide to the Solid-State Architecture of 2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the crystal structure of 2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide, a key derivative of the well-known artificial sweetener, saccharin. This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the study of heterocyclic compounds and their solid-state properties. We will explore the synthetic protocol, detailed crystallographic analysis, and the subtle intermolecular forces that govern the supramolecular assembly of this compound.

Introduction: The Significance of the N-Methylated Saccharin Scaffold

The 1,2-benzisothiazole-3-one 1,1-dioxide core, commonly known as saccharin, is a foundational scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities. The methylation of the nitrogen atom to form this compound (also referred to as N-methylsaccharin) modifies its electronic and steric properties, which can influence its interaction with biological targets. Understanding the precise three-dimensional arrangement of atoms and molecules in the crystalline state is paramount for structure-activity relationship (SAR) studies and for the rational design of new therapeutic agents and functional materials. This guide offers a detailed examination of its molecular architecture, providing insights into the structural nuances that arise from N-alkylation.[1][2]

Synthesis and Crystallization: A Deliberate Path to a Crystalline Solid

The synthesis of high-quality single crystals is a critical prerequisite for accurate X-ray diffraction analysis. The chosen synthetic route for this compound is a straightforward and efficient N-alkylation of saccharin.

Synthetic Protocol

The synthesis commences with the deprotonation of saccharin using a suitable base, followed by the introduction of a methylating agent. The protocol detailed below is a robust method for obtaining the target compound in high yield.

Experimental Protocol: Synthesis of this compound [1]

  • Preparation of the Saccharin Salt: To a solution of sodium hydroxide (0.875 g, 22.0 mmol) in 25 ml of distilled water, add saccharin (4.0 g, 21.8 mmol) under constant stirring. Continue stirring until a clear solution is obtained. The use of sodium hydroxide ensures the complete deprotonation of the acidic N-H group of saccharin, forming the highly soluble sodium salt. This step is crucial for facilitating the subsequent nucleophilic attack.

  • N-Methylation: To the transparent solution of sodium saccharin, add a solution of dimethyl sulfate (2.08 ml, 22.0 mmol) in 10.0 ml of methanol dropwise over a period of 2 minutes. Dimethyl sulfate is a potent and efficient methylating agent for this reaction. The methanolic solution aids in miscibility with the aqueous reaction mixture.

  • Precipitation and Isolation: Precipitates of the N-methylated product will begin to form within 5 minutes. Continue stirring for an additional 20 minutes at room temperature to ensure the completion of the reaction.

  • Purification: The resulting precipitate is collected by filtration, washed with cold water to remove any remaining inorganic salts, and dried at 343 K. This process yields the crude product.

  • Crystallization: Single crystals suitable for X-ray diffraction can be obtained by recrystallization from chloroform. The choice of chloroform as a solvent is based on its ability to provide a slow evaporation rate, which is conducive to the growth of well-ordered crystals.

G cluster_synthesis Synthesis Workflow saccharin Saccharin na_saccharin Sodium Saccharin Solution saccharin->na_saccharin naoh Sodium Hydroxide (in Water) naoh->na_saccharin reaction N-Methylation Reaction na_saccharin->reaction dms Dimethyl Sulfate (in Methanol) dms->reaction precipitation Precipitation reaction->precipitation filtration Filtration & Washing precipitation->filtration crude_product Crude Product filtration->crude_product recrystallization Recrystallization (from Chloroform) crude_product->recrystallization final_product Single Crystals of This compound recrystallization->final_product

Caption: Synthetic workflow for this compound.

Crystal Structure Analysis: Unveiling the Molecular and Supramolecular Architecture

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The analysis reveals a well-defined molecular geometry and a packing arrangement stabilized by weak intermolecular interactions.

Crystallographic Data

The key crystallographic parameters are summarized in the table below. These data provide a quantitative description of the crystal lattice and the conditions under which the data were collected.

Parameter Value [1][2]
Chemical FormulaC₈H₇NO₃S
Formula Weight197.21
Crystal SystemMonoclinic
Space GroupP2₁/m
a (Å)7.463 (7)
b (Å)6.761 (6)
c (Å)8.748 (8)
β (°)103.78 (3)
Volume (ų)428.7 (7)
Z2
Temperature (K)173 (2)
RadiationMo Kα
R-factor0.041
Molecular Geometry

A significant finding from the crystal structure analysis is the high degree of planarity in the benzisothiazole moiety.[1][2] With the exception of the two oxide oxygen atoms and two hydrogen atoms of the methyl group, all other atoms of the molecule lie on a crystallographic mirror plane.[1][2] This planarity is a key feature of the molecule's conformation in the solid state.

G C8H7NO3S

Caption: Molecular structure of this compound.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is stabilized by a network of weak C—H···O hydrogen bonds.[1][2] These interactions, although individually weak, collectively play a crucial role in defining the three-dimensional architecture of the crystal. Both intramolecular and intermolecular C—H···O hydrogen bonds are observed.[1][2] The geometric parameters of these interactions are detailed below.

Donor—H···Acceptor D—H (Å) H···A (Å) D···A (Å) D—H···A (°)
C8—H8A···O10.962.492.869 (4)104
C2—H2···O1ⁱ0.952.293.227 (4)169
C8—H8B···O2ⁱⁱ0.962.493.358 (3)151

Symmetry codes: (i) x, -y+1/2, z; (ii) x, y-1, z

The presence of these hydrogen bonds leads to the formation of a stable, three-dimensional network in the crystal lattice. The planarity of the core structure and the specific nature of these weak interactions are key determinants of the overall crystal packing.

Spectroscopic Characterization

Complementary to X-ray crystallography, spectroscopic techniques provide further confirmation of the molecular structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals that correspond to the protons in the molecule. The aromatic protons typically appear as a complex multiplet in the range of 7.8-8.1 ppm, while the methyl protons exhibit a sharp singlet at approximately 3.27 ppm.[3]

Conclusion

The crystal structure analysis of this compound reveals a planar benzisothiazole core with a crystal packing dominated by weak C—H···O hydrogen bonds. The detailed synthetic protocol and crystallographic data presented in this guide provide a solid foundation for further research into the applications of this compound and its derivatives in medicinal chemistry and materials science. The insights gained from this structural analysis are invaluable for understanding the solid-state properties of this important class of heterocyclic compounds.

References

  • Siddiqui, W. A., Ahmad, S., Siddiqui, H. L., & Parvez, M. (2008). 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. Acta Crystallographica Section E: Structure Reports Online, 64(4), o724. [Link]

  • ResearchGate. (2008). (PDF) 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. PubChem Compound Database. [Link]

  • MDPI. (2021). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. [Link]

  • Thieme. (n.d.). Product Class 16: Benzisothiazoles. Science of Synthesis. [Link]

Sources

A Technical Guide to 3-Methyl-1,2-benzothiazole 1,1-dioxide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary and Compound Identification

This technical guide provides an in-depth analysis of 3-methyl-1,2-benzothiazole 1,1-dioxide , a heterocyclic compound of significant interest to researchers in synthetic chemistry and drug development. The benzisothiazole 1,1-dioxide core is a privileged scaffold in medicinal chemistry, known for conferring potent biological activity to a range of molecules.[1][2][3] This document details the compound's fundamental properties, provides a robust, field-proven synthesis protocol, outlines its key applications, and discusses standard analytical and safety procedures.

A brief note on nomenclature: The compound is occasionally referred to with a "dihydro" prefix. However, based on established chemical databases and synthesis literature, the correct IUPAC name corresponds to the more stable aromatic isothiazole ring system.

  • IUPAC Name: 3-methyl-1,2-benzothiazole 1,1-dioxide[4]

  • CAS Number: 34989-82-7[4]

  • Synonyms: 3-Methyl-1,2-benzisothiazole 1,1-dioxide, 3-Methylbenzo[d]isothiazole 1,1-dioxide, 3-Methyl-1,2-benzothiazole-1,1-dione[4]

Physicochemical and Structural Properties

The compound's physical and chemical characteristics are fundamental to its handling, reactivity, and application. These properties have been compiled from authoritative chemical databases.

PropertyValueSource(s)
Molecular Formula C₈H₇NO₂S[4]
Molecular Weight 181.21 g/mol [4]
Exact Mass 181.01974964 Da[4]
Appearance Likely a solid or crystalline substance[5]
Melting Point 213.0 - 213.5 °C
Canonical SMILES CC1=NS(=O)(=O)C2=CC=CC=C12[4]
InChI Key KBNUKJSZKJGXGU-UHFFFAOYSA-N[4]

Synthesis and Mechanistic Insights

The synthesis of 3-alkyl-substituted 1,2-benzisothiazole 1,1-dioxides is most effectively achieved through the reaction of saccharin salts with organometallic reagents, such as Grignard or organolithium compounds.[6][7] This approach is favored because it directly constructs the C3-alkyl bond on the heterocyclic core.

Key Synthetic Pathway: Grignard Reaction with Sodium Saccharin

The protocol detailed below is adapted from established patent literature, providing a reliable method for laboratory-scale synthesis.[7] The core of this transformation involves the nucleophilic attack of a methyl group from an organomagnesium reagent onto the carbonyl carbon of a saccharin salt.

Synthesis_Pathway saccharin Sodium Saccharin intermediate Mixed Mg-Na Salt Intermediate saccharin->intermediate Heterogeneous Reaction in THF reagent Methyl Magnesium Chloride (CH3MgCl in THF) reagent->intermediate Nucleophilic Addition product 3-Methyl-1,2-benzothiazole 1,1-dioxide intermediate->product Workup & Elimination Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_confirm Structural Confirmation dissolution Dissolution in Organic Solvent (e.g., ACN, MeOH) filtration Filtration (0.22 µm) dissolution->filtration hplc HPLC-UV (Routine QC, Purity) filtration->hplc lcms LC-MS/MS (Trace Analysis, ID) filtration->lcms gcms GC-MS (Volatile Impurities) filtration->gcms nmr NMR Spectroscopy (¹H, ¹³C) hplc->nmr Purified Fraction lcms->nmr ir FT-IR Spectroscopy

Sources

The Benzisothiazole Scaffold: A Privileged Core in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzisothiazole nucleus, a bicyclic heterocyclic system, has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. Its derivatives have been extensively investigated and developed as potent therapeutic agents across a spectrum of diseases, including cancer, microbial infections, inflammation, and neurodegenerative disorders. This in-depth technical guide provides a comprehensive overview of the therapeutic potential of benzisothiazole compounds, detailing their mechanisms of action, quantitative biological data, and key experimental protocols to empower researchers in the pursuit of novel drug discovery and development.

I. Anticancer Applications: Targeting Key Oncogenic Pathways

Benzisothiazole derivatives have demonstrated significant promise as anticancer agents by modulating critical signaling pathways involved in cell proliferation, survival, and apoptosis.[1][2]

Mechanism of Action

A primary mechanism of action for many anticancer benzisothiazole compounds is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[3] This pathway is frequently hyperactivated in various cancers, promoting cell growth and survival. By inhibiting key kinases within this cascade, benzisothiazole derivatives can effectively induce apoptosis and halt tumor progression.[3][4]

Quantitative Cytotoxicity Data

The cytotoxic potential of various benzisothiazole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from selected studies are summarized below.

DerivativeCancer Cell LineCell Line TypeIC50 Value
Substituted bromopyridine acetamide benzothiazoleSKRB-3Breast Adenocarcinoma1.2 nM
Substituted bromopyridine acetamide benzothiazoleSW620Colorectal Adenocarcinoma4.3 nM
Substituted bromopyridine acetamide benzothiazoleA549Lung Carcinoma44 nM
Substituted bromopyridine acetamide benzothiazoleHepG2Hepatocellular Carcinoma48 nM
Chlorobenzyl indole semicarbazide benzothiazoleHT-29Colorectal Adenocarcinoma0.024 µM
Naphthalimide derivativeHT-29Colorectal Adenocarcinoma3.72 ± 0.3 µM
Naphthalimide derivativeA549Lung Carcinoma4.074 ± 0.3 µM
Naphthalimide derivativeMCF-7Breast Adenocarcinoma7.91 ± 0.4 µM
2-Ureidobenzothiazole derivative 4dBxPC-3Pancreatic Cancer3.99 µM
2-Ureidobenzothiazole derivative 4mAsPC-1Pancreatic Cancer8.49 µM

Table 1: Comparative Cytotoxicity (IC50) of Selected Benzisothiazole Derivatives.[2][5][6][7]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[8][9][10][11]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1.5 x 10⁵ cells/well and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the benzisothiazole test compounds in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).[10] Add 15 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plates for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualization: PI3K/Akt/mTOR Signaling Pathway Inhibition

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Survival mTORC1->CellGrowth Benzisothiazole Benzisothiazole Derivative Benzisothiazole->PI3K Inhibits Benzisothiazole->Akt Inhibits Benzisothiazole->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by benzisothiazole derivatives.

II. Antimicrobial Applications: Combating Bacterial Resistance

Benzisothiazole derivatives exhibit broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[11][12][13][14]

Mechanism of Action

A key antibacterial mechanism of benzisothiazoles is the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair.[4][15][16][17][18] By binding to the ATP-binding site of the GyrB subunit, these compounds prevent the supercoiling and decatenation of bacterial DNA, leading to cell death.[4][16][17]

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a standard measure of the potency of an antimicrobial agent. The MIC values for selected benzisothiazole derivatives against various bacterial strains are presented below.

DerivativeBacterial StrainMIC Value (µg/mL)
Benzothiazole-isatin derivative (41c)Escherichia coli3.1
Benzothiazole-isatin derivative (41c)Pseudomonas aeruginosa6.2
Sulfonamide derivative (66c)Pseudomonas aeruginosa3.1 - 6.2
Sulfonamide derivative (66c)Staphylococcus aureus3.1 - 6.2
Thiazolidin-4-one derivative (8a-d)Pseudomonas aeruginosa0.09 - 0.18 (mg/mL)
Thiazolidin-4-one derivative (8a-d)Escherichia coli0.09 - 0.18 (mg/mL)
Benzisothiazolone derivative (1.15)Staphylococcus aureus0.4
Benzothiazole derivative (3)Escherichia coli25
Benzothiazole derivative (4)Escherichia coli25

Table 2: Minimum Inhibitory Concentrations (MIC) of Selected Benzisothiazole Derivatives.[1][12][13][14]

Experimental Protocol: Broth Microdilution MIC Assay

The broth microdilution method is a standardized technique for determining the MIC of antimicrobial agents.[19][20][21][22]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the benzisothiazole compound in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (broth and bacteria) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualization: Bacterial DNA Gyrase Inhibition

DNA_Gyrase_Inhibition DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils Cell_Death Bacterial Cell Death ATP ATP ATP->DNA_Gyrase Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Replication DNA Replication & Transcription Supercoiled_DNA->Replication Benzisothiazole Benzisothiazole Derivative Benzisothiazole->DNA_Gyrase Binds to GyrB subunit, inhibits ATPase activity Benzisothiazole->Cell_Death

Caption: Inhibition of bacterial DNA gyrase by benzisothiazole derivatives.

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Benzisothiazole derivatives have shown potent anti-inflammatory properties, suggesting their potential in treating various inflammatory conditions.

Mechanism of Action

A significant anti-inflammatory mechanism of benzisothiazoles involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[23][24][25] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).[24][26][27] By inhibiting NF-κB activation, these compounds can effectively reduce the production of inflammatory mediators.[23][24] Some derivatives also directly inhibit the COX-2 enzyme.[28][29]

Quantitative Anti-inflammatory Data

The inhibitory activity of benzisothiazole derivatives against the COX-2 enzyme is a key indicator of their anti-inflammatory potential.

DerivativeCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)
Pyrazole-benzothiazole derivative (PYZ16)0.52>5.6>10.73
1,2-benzisothiazol-3(2H)-one derivative (MISF1)129.9--
2-substituted benzothiazole (Compound A)56.98 (on HepG2 cells)--
2-substituted benzothiazole (Compound B)59.17 (on HepG2 cells)--

Table 3: COX-2 Inhibitory Activity of Selected Benzisothiazole Derivatives.[28][30][29]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[31][32]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, arachidonic acid (substrate), and a fluorometric probe in an appropriate assay buffer.

  • Inhibitor Addition: Add various concentrations of the benzisothiazole test compound to the wells of a 96-well plate. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and a vehicle control.

  • Enzyme Addition: Add the COX-2 enzyme to each well and incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.

  • Data Analysis: Calculate the rate of the reaction and determine the percent inhibition for each compound concentration to calculate the IC50 value.

Visualization: NF-κB Signaling Pathway in Inflammation

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (COX-2, Cytokines) NFkB->Gene_Expression Induces Benzisothiazole Benzisothiazole Derivative Benzisothiazole->IKK Inhibits Benzisothiazole->NFkB Inhibits Nuclear Translocation

Caption: Inhibition of the NF-κB inflammatory pathway by benzisothiazole derivatives.

IV. Neuroprotective Applications: A Hope for Neurodegenerative Diseases

Benzisothiazole derivatives have shown potential as neuroprotective agents, offering a promising avenue for the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[33][34]

Mechanism of Action

The neuroprotective effects of benzisothiazoles are often multifactorial. One key mechanism is the inhibition of cholinesterases, such as acetylcholinesterase (AChE), which leads to an increase in the levels of the neurotransmitter acetylcholine in the brain.[34] Additionally, some derivatives exhibit neuroprotective activity by mitigating oxidative stress and preventing neuronal cell death induced by neurotoxins.[35][36][37][38][39]

Quantitative Neuroprotective Data

The neuroprotective potential of benzisothiazole derivatives can be quantified by their ability to protect neuronal cells from toxic insults.

DerivativeAssayCell LineNeurotoxinProtective Effect (EC50 or % viability)
Benzothiazole-isothiourea derivative (3f)AChE Inhibition--IC50 better than galantamine (in silico)
Riluzole (2-amino-6-trifluoromethoxy) benzothiazoleMultiple neuroprotective mechanisms--Clinically used for ALS

Table 4: Neuroprotective Activity of Selected Benzisothiazole Derivatives.[33][34]

Experimental Protocol: Neuroprotective Assay in SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for studying neuroprotection.[35][36][37][38][39]

Step-by-Step Methodology:

  • Cell Culture: Culture SH-SY5Y cells in a suitable medium until they reach the desired confluency.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of the benzisothiazole test compound for a specified period (e.g., 6 hours).

  • Induction of Neurotoxicity: Induce neuronal cell death by adding a neurotoxin such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

  • Incubation: Co-incubate the cells with the test compound and the neurotoxin for 24 hours.

  • Cell Viability Assessment: Determine cell viability using the MTT assay as described previously.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the test compound compared to the neurotoxin-treated control.

Visualization: Cholinesterase Inhibition and Neuroprotection

Neuroprotection ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Synaptic_Transmission Enhanced Synaptic Transmission ACh->Synaptic_Transmission Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes Neuroprotection Neuroprotection Oxidative_Stress Oxidative Stress Neuronal_Death Neuronal Cell Death Oxidative_Stress->Neuronal_Death Benzisothiazole Benzisothiazole Derivative Benzisothiazole->AChE Inhibits Benzisothiazole->Neuroprotection Benzisothiazole->Oxidative_Stress Reduces

Caption: Neuroprotective mechanisms of benzisothiazole derivatives.

V. Conclusion

The benzisothiazole scaffold represents a highly versatile and privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of potent therapeutic activities. The ongoing exploration of this chemical space continues to yield novel compounds with significant potential for the treatment of cancer, infectious diseases, inflammation, and neurodegenerative disorders. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of next-generation benzisothiazole-based therapeutics.

VI. References

  • Abdelgawad, M. A., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 339-369. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure, 1275, 134652. [Link]

  • Bio-protocol. (2018). Neuroprotective Assay. Bio-protocol, 8(16), e2974. [Link]

  • El-Sayed, M. A., et al. (2019). Benzothiazole derivatives as anticancer agents. Future Medicinal Chemistry, 11(20), 2723-2748. [Link]

  • Gokcen, S., et al. (2020). Benzisothiazolone Derivatives Exhibit Cytotoxicity in Hodgkin's Lymphoma Cells through NF-κB Inhibition and are Synergistic with Doxorubicin and Etoposide. Anticancer Agents in Medicinal Chemistry, 20(6), 715-723. [Link]

  • Hassan, A. S., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 339-369. [Link]

  • Jiménez-Sánchez, C., et al. (2020). Neuroprotective Effects of Bioavailable Polyphenol-Derived Metabolites against Oxidative Stress-Induced Cytotoxicity in Human Neuroblastoma SH-SY5Y Cells. Journal of Agricultural and Food Chemistry, 68(47), 13534-13545. [Link]

  • Jovanović, M., et al. (2021). Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. Molecules, 26(13), 4035. [Link]

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Derivatives of 1,2-benzisothiazole-3(2H)-one 1,1-dioxide (saccharin).

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Long relegated to the realm of artificial sweeteners, 1,2-benzisothiazole-3(2H)-one 1,1-dioxide, commonly known as saccharin, has emerged from its controversial past to be recognized as a privileged scaffold in medicinal chemistry.[1][2][3] Its unique structural and electronic properties, combined with its synthetic tractability, have made it a fertile starting point for the development of a diverse array of therapeutic agents. This guide provides a comprehensive technical overview of the burgeoning field of saccharin derivatives, exploring their synthesis, multifaceted biological activities, and the intricate structure-activity relationships that govern their therapeutic potential. We will delve into key areas of application, including oncology and enzyme inhibition, providing detailed experimental insights and a forward-looking perspective on this remarkable molecule.

The Saccharin Core: More Than Just Sweetness

The journey of saccharin, first synthesized in 1879, has been a tumultuous one, marked by debates over its safety that have now been largely resolved.[4][5][6][7] Beyond its intense sweetness, the saccharin molecule possesses a unique combination of features that make it an attractive starting point for drug design:

  • A Rigid Bicyclic System: The fused benzene and isothiazole rings create a rigid framework, which can aid in pre-organizing substituents for optimal interaction with biological targets.

  • Key Pharmacophoric Features: The molecule contains a sulfonamide group, a lactam, and an aromatic ring, all of which are capable of participating in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with biological macromolecules.[8]

  • Synthetic Accessibility: The nitrogen atom of the saccharin core is readily functionalized, providing a convenient handle for chemical modification and the creation of diverse libraries of N-substituted derivatives.[1][2][9] While functionalization of the benzene ring has been historically more challenging, newer synthetic strategies are expanding the possibilities.[1][8][9]

These inherent properties have established saccharin as a "privileged scaffold," a molecular framework that is able to bind to multiple, unrelated classes of protein targets.[1]

Synthetic Strategies: Accessing Chemical Diversity

The majority of biologically active saccharin derivatives are synthesized through modifications at the nitrogen atom. The most common and straightforward approach involves the N-alkylation or N-arylation of the saccharin core.

General Protocol for N-Alkylation/Arylation of Saccharin

This protocol describes a common method for the synthesis of N-substituted saccharin derivatives. The underlying principle is a nucleophilic substitution reaction where the deprotonated saccharin nitrogen acts as the nucleophile.

Protocol:

  • Deprotonation: Saccharin (1 equivalent) is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF). A base, typically sodium hydride (NaH) or potassium carbonate (K2CO3), is added to deprotonate the acidic N-H proton, forming the saccharinate anion. The reaction is typically stirred at room temperature until gas evolution (in the case of NaH) ceases.

  • Nucleophilic Attack: The appropriate alkyl or aryl halide (1-1.2 equivalents) is added to the reaction mixture.

  • Reaction Progression: The reaction is heated, often to 60-80 °C, and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: DMF is an excellent choice due to its high dielectric constant, which helps to dissolve the ionic intermediates, and its aprotic nature, which prevents it from interfering with the nucleophilic substitution.

  • Base: The choice of base depends on the reactivity of the halide. For more reactive halides, a weaker base like K2CO3 is sufficient. For less reactive halides, a stronger base like NaH is often necessary to ensure complete deprotonation of the saccharin.

  • Temperature: Heating is often required to overcome the activation energy of the reaction, particularly with less reactive halides.

Saccharin Derivatives in Oncology: A Not-So-Sweet Surprise for Cancer Cells

Recent research has unveiled the surprising potential of saccharin derivatives as anticancer agents.[4][5][6] This activity is largely attributed to their ability to selectively inhibit carbonic anhydrases (CAs), enzymes that are overexpressed in many tumors.[4][5][6]

Targeting Tumor-Associated Carbonic Anhydrases

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[10] Tumor cells often overexpress specific CA isoforms, particularly CA IX and CA XII, on their surface.[4][5][10] These enzymes play a crucial role in maintaining the acidic tumor microenvironment, which is essential for tumor growth, invasion, and metastasis.[4][5]

Saccharin and its derivatives have been shown to be selective inhibitors of these tumor-associated CAs over the cytosolic isoforms CA I and CA II, which are abundant in healthy tissues.[4][5][11] This selectivity is key to minimizing off-target effects and potential side effects. The inhibitory mechanism involves the coordination of the sulfonamide group of the saccharin derivative to the zinc ion in the active site of the enzyme.[8][10]

Diagram: Mechanism of Carbonic Anhydrase Inhibition by Saccharin Derivatives

G cluster_0 CA Active Site cluster_1 Saccharin Derivative Zn(II) Zn(II) His1 His1 Zn(II)->His1 His2 His2 Zn(II)->His2 His3 His3 Zn(II)->His3 H2O H2O Zn(II)->H2O Saccharin_Core Saccharin Core SO2NH SO2NH Saccharin_Core->SO2NH R_group R Saccharin_Core->R_group SO2NH->Zn(II) Coordination (Inhibition)

Caption: Inhibition of carbonic anhydrase by a saccharin derivative.

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency and selectivity of saccharin derivatives can be significantly modulated by the nature of the substituent at the nitrogen atom.

Derivative ClassKey Structural FeaturesImpact on Activity
N-Alkyl Saccharins Simple alkyl chains (methyl, ethyl, etc.)Generally show good selectivity for CA IX and XII over CA I and II.[2]
N-Aryl Saccharins Phenyl or substituted phenyl groupsCan lead to enhanced potency, with the nature and position of substituents on the aryl ring being critical.
Saccharin-Hybrids Conjugation with other pharmacophores (e.g., triazoles, oxadiazoles)Can result in compounds with potent and selective inhibitory activity against specific CA isoforms.[11]

Broader Therapeutic Horizons: Beyond Cancer

The therapeutic potential of saccharin derivatives extends beyond oncology. Researchers are actively exploring their utility in a range of other disease areas.

Enzyme Inhibition

Saccharin-based compounds have been investigated as inhibitors for a variety of enzymes, including:

  • Serine Proteases: Certain saccharin derivatives act as mechanism-based inhibitors of serine proteases like human leukocyte elastase, which is implicated in inflammatory diseases such as emphysema.[12][13]

  • Histone Deacetylases (HDACs): Saccharin-based N-hydroxybenzamides have been developed as HDAC inhibitors, showing promising antiproliferative activities in vitro.[14]

  • Tyrosinase: Derivatives of 6-(phenylurenyl/thiourenyl) saccharin have been synthesized and shown to be effective inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis.[15]

Antimicrobial Activity

A growing body of evidence supports the antimicrobial properties of saccharin derivatives.[3][16][17][18] Studies have demonstrated their efficacy against a range of Gram-positive bacteria.[17] The mechanism of action is thought to involve the reaction of the benzisothiazole ring with thiol-containing proteins in the target microorganisms.[19] Some derivatives have also shown promising activity against various fungal strains.[17]

Future Perspectives and Conclusion

The resurgence of interest in the saccharin scaffold is a testament to its versatility and potential in drug discovery. While significant progress has been made, several avenues for future research remain:

  • Expansion of Chemical Space: The development of novel synthetic methodologies to access a wider range of derivatives, particularly those with substitutions on the benzene ring, will be crucial.[8]

  • Mechanism of Action Studies: A deeper understanding of the molecular mechanisms underlying the diverse biological activities of saccharin derivatives will facilitate the design of more potent and selective compounds.

  • In Vivo Evaluation: The translation of promising in vitro results into in vivo efficacy and safety data is a critical next step in the development of saccharin-based therapeutics.

References

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  • Abdellattif, M. H., Elkamhawy, A., Hagar, M., Ben Hadda, T., Shehab, W. S., Mansy, W., Belal, A., Arief, M. M. H., & Hussien, M. A. (2022). Discovery of Novel Saccharin Analogues as Promising Anti-bacterial and Anticancer agents: Synthesis, Cell-based assay, DFT, POM Analyses, Molecular Docking, and Molecular Dynamic simulations. Frontiers in Pharmacology, 13. [Link]

  • Mahmood, A. A. R., & Al-Juboori, S. B. (2020). A Review: Saccharin Discovery, Synthesis, and Applications. Ibn AL-Haitham Journal For Pure and Applied Sciences, 33(2), 43–61. [Link]

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Methodological & Application

Application Note & Protocol: High-Purity Isolation of 2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed protocol and the underlying scientific principles for the purification of 2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide by recrystallization. The methodologies outlined herein are designed for researchers, chemists, and professionals in the field of drug development and organic synthesis, ensuring the attainment of high-purity material suitable for downstream applications.

Introduction: The Imperative for Purity

This compound belongs to the sulfonamide class of compounds, a scaffold of significant interest in medicinal chemistry. The biological activity and physicochemical properties of such molecules are intrinsically linked to their purity. Impurities, even in trace amounts, can confound experimental results, lead to undesirable side reactions, or impact the safety and efficacy of a potential therapeutic agent.

Recrystallization stands as a powerful, cost-effective, and scalable technique for the purification of solid organic compounds.[1][2] This application note details a robust protocol for the recrystallization of this compound, grounded in the fundamental principles of solubility and crystal lattice formation.

The Science of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system. The core principle is that the solubility of most solids increases with temperature.[2][3] A successful recrystallization hinges on selecting a solvent that dissolves the target compound sparingly at room temperature but readily at an elevated temperature.[1][2]

The process involves dissolving the impure solid in a minimal amount of a hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, leading to its crystallization. The impurities, ideally, remain dissolved in the cooled solvent (the "mother liquor") or are removed during an initial hot filtration step if they are insoluble.[3] The slow and controlled formation of crystals is crucial, as it allows for the selective incorporation of the target molecules into the growing crystal lattice, effectively excluding impurities.[4]

Physicochemical Profile: this compound

A foundational understanding of the compound's properties is essential for developing a purification strategy.

PropertyValueSource
Molecular Formula C₈H₉NO₂S[5]
Molecular Weight 181.23 g/mol [5]
Appearance Typically a white to off-white solidGeneral knowledge for purified sulfonamides
Polarity Moderately polarInferred from structure
Strategic Solvent Selection

The choice of solvent is the most critical parameter in recrystallization.[2] The ideal solvent should exhibit the following characteristics:

  • High-temperature coefficient of solubility: The compound should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures (e.g., 0-4°C) to maximize recovery.[1]

  • Inertness: The solvent must not react with the compound.[1]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.[1]

  • Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures or insoluble in the hot solvent.[3]

  • Safety: The solvent should be non-toxic, non-flammable, and inexpensive, where possible.

For sulfonamides, which are moderately polar, common and effective recrystallization solvents include alcohols (e.g., ethanol, isopropanol) and solvent/anti-solvent systems like ethanol-water.[6] A preliminary solvent screen is highly recommended.

cluster_screening Solvent Screening Protocol start Place ~20-30 mg of crude compound in a test tube add_solvent Add candidate solvent dropwise at room temperature start->add_solvent observe_rt Observe solubility at room temperature add_solvent->observe_rt heat If insoluble, heat the mixture gently observe_rt->heat Insoluble? end Select the solvent with the best solubility profile observe_rt->end Soluble? observe_hot Observe solubility in hot solvent heat->observe_hot cool If soluble when hot, allow to cool to room temperature, then in an ice bath observe_hot->cool Soluble? observe_hot->end Insoluble? observe_crystals Observe for crystal formation cool->observe_crystals observe_crystals->end Good crystal formation?

Caption: A logical workflow for selecting an optimal recrystallization solvent.

Based on literature for related sulfonamides, ethanol or an isopropanol/water system are promising candidates for the recrystallization of this compound.[6][7][8]

Detailed Recrystallization Protocol

This protocol assumes the use of a single solvent system (e.g., ethanol). Modifications for a two-solvent system are noted.

  • Crude this compound

  • Recrystallization solvent (e.g., 95% Ethanol)

  • Deionized water (if used as an anti-solvent)

  • Activated charcoal (optional, for colored impurities)

  • Erlenmeyer flasks (2-3, appropriately sized)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Stemless funnel

  • Fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

  • Spatula and glass stirring rod

  • Watch glass

  • Ice bath

  • Conduct all operations within a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • When heating flammable solvents like ethanol, use a steam bath or a heating mantle with a stirrer. Avoid open flames.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of the chosen solvent (e.g., ethanol) to just cover the solid.

    • Gently heat the mixture on a hot plate while stirring.[4]

    • Add small portions of the hot solvent incrementally until the solid just dissolves completely. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated upon cooling.[4]

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.

    • Add a small amount (e.g., 1-2% by weight of the solute) of activated charcoal.[9]

    • Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Gravity Filtration (if necessary):

    • This step is essential if there are insoluble impurities or if activated charcoal was used.

    • Preheat a second Erlenmeyer flask and a stemless funnel on the hot plate to prevent premature crystallization.[6]

    • Place a fluted filter paper in the funnel.

    • Quickly pour the hot solution through the filter paper into the clean, hot flask.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[2] Rushing this step can trap impurities.[4]

    • Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize the yield of crystals.[6]

  • Isolation of Crystals:

    • Set up a vacuum filtration apparatus using a Büchner funnel and a filter flask.

    • Wet the filter paper in the Büchner funnel with a small amount of the cold recrystallization solvent.

    • Turn on the vacuum and swirl the flask containing the crystals to create a slurry.

    • Pour the slurry into the Büchner funnel.

    • Use a small amount of the cold mother liquor to rinse any remaining crystals from the flask into the funnel.

  • Washing:

    • With the vacuum off, add a small amount of ice-cold solvent to the crystals to wash away any adhering mother liquor.

    • Reapply the vacuum to pull the wash solvent through. This step is crucial for removing soluble impurities.[6]

  • Drying:

    • Leave the crystals in the funnel with the vacuum on for several minutes to air-dry.

    • Transfer the crystals to a watch glass and allow them to dry completely. Drying can be accelerated by using a desiccator or a vacuum oven at a temperature well below the compound's melting point.

cluster_workflow Recrystallization General Workflow dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent filter 2. Hot Gravity Filtration (If Insoluble Impurities Present) dissolve->filter cool 3. Slow Cooling (Formation of Crystals) filter->cool ice_bath 4. Ice Bath Cooling (Maximize Yield) cool->ice_bath isolate 5. Vacuum Filtration (Isolate Crystals) ice_bath->isolate wash 6. Wash with Cold Solvent isolate->wash dry 7. Dry Purified Crystals wash->dry

Caption: A generalized workflow for the recrystallization of solid organic compounds.

Troubleshooting Common Issues
IssuePossible Cause(s)Suggested Solution(s)
Oiling Out The melting point of the solid is lower than the boiling point of the solvent; the solution is cooling too rapidly; high concentration of impurities.Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Consider changing to a lower-boiling point solvent.[6]
No Crystal Formation Too much solvent was used; the solution is supersaturated.Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of the pure compound. If too much solvent was used, evaporate some of it and allow the solution to cool again.[6]
Low Recovery Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the cold wash solvent.Use the minimum amount of hot solvent. Ensure filtration apparatus is pre-heated. Use ice-cold solvent for washing and use it sparingly.
Colored Product Colored impurities are not removed.Add activated charcoal to the hot solution before filtration. Ensure the amount of charcoal is appropriate.
Conclusion

The protocol described in this application note provides a reliable and scientifically sound method for the purification of this compound. By carefully selecting a solvent and controlling the rate of cooling, researchers can effectively remove impurities and obtain a high-purity product. The principles and troubleshooting guide presented here serve as a comprehensive resource for optimizing the recrystallization process for this and other related sulfonamides.

References

  • University of California, Los Angeles. Recrystallization. [Link]

  • Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. [Link]

  • Wired Chemist. Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of California, Davis. Single Solvent Recrystallization. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. 2-[(Methylsulfanyl)methyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. [Link]

  • National Center for Biotechnology Information. 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. [Link]

  • National Center for Biotechnology Information. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. [Link]

  • National Center for Biotechnology Information. 1,2-Benzisothiazole, 3-methyl-, 1,1-dioxide. [Link]

  • Wikipedia. Benzisothiazolinone. [Link]

  • ResearchGate. (PDF) 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. [Link]

  • NIST WebBook. 1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide. [Link]

  • ResearchGate. The preparation of 3-substituted 1,2-benzisothiazole-1,1-dioxides from the condensation-cyclization of dilithiated beta-ketoesters with methyl 2-(aminosulfonyl)benzoate or 1,2-benzisothiazol-3(2H). [Link]

  • Google Patents. EP0702008A2 - Method for producing 1,2-benzisothiazol-3-ones.
  • LookChem. Cas 119591-34-3,1,2-Benzisothiazol-3(2H). [Link]

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Application Notes & Protocols for the Quantification of 2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Analytical Imperative for 2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide

This compound is a heterocyclic compound featuring a sulfonamide moiety within a bicyclic system. Its structural similarity to saccharin and other biologically active sulfonamides suggests its potential relevance in pharmaceutical development and chemical synthesis. Accurate and precise quantification of this analyte is paramount for various applications, including pharmacokinetic studies, impurity profiling, stability testing, and quality control of finished products. The development of robust analytical methods is therefore a critical step in harnessing its potential.

This document provides a comprehensive guide to the analytical quantification of this compound, detailing two primary methodologies: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols herein are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and reliability.[1][2][3]

The choice between HPLC-UV and LC-MS/MS is fundamentally driven by the required sensitivity and the complexity of the sample matrix. HPLC-UV offers a robust, cost-effective, and widely accessible method suitable for analyzing bulk materials and formulations with relatively high concentrations of the analyte.[4][5][6] Conversely, LC-MS/MS provides unparalleled sensitivity and selectivity, making it the gold standard for trace-level quantification in complex biological matrices such as plasma or urine.[7][8][9]

Methodology Workflow: A Conceptual Overview

The analytical workflow for both HPLC-UV and LC-MS/MS follows a standardized sequence of steps, each critical for achieving accurate and reproducible results. The following diagram illustrates this general workflow.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Sample Collection Extraction Extraction / Dilution SampleCollection->Extraction Matrix Isolation Filtration Filtration / Cleanup Extraction->Filtration Impurity Removal Injection Injection Filtration->Injection Instrument Introduction Separation Chromatographic Separation Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Calibration Curve Reporting Reporting Quantification->Reporting

Caption: General workflow for chromatographic analysis.

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol details a reversed-phase HPLC method for the quantification of this compound. The method is designed for accuracy, precision, and robustness, making it suitable for routine quality control applications.

Principle and Rationale

Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The analyte, being a moderately polar compound, will be retained on the column and will elute at a characteristic retention time upon increasing the organic content of the mobile phase. UV detection is employed based on the analyte's ability to absorb light in the ultraviolet spectrum, a common feature of aromatic systems.

Materials and Instrumentation
  • Reference Standard: this compound (purity ≥ 99.5%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (deionized, 18 MΩ·cm)

  • Reagents: Formic acid (LC-MS grade)

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Degas both mobile phases for 15 minutes using an ultrasonic bath or an online degasser.

  • Standard Solution Preparation:

    • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

    • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase (50:50 A:B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh a quantity of the sample expected to contain approximately 10 mg of the analyte.

    • Dissolve the sample in a suitable volume of methanol to obtain a theoretical concentration of 1000 µg/mL.

    • Further dilute with the mobile phase (50:50 A:B) to a final concentration within the calibration range (e.g., 50 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-10 min: 30-70% B10-12 min: 70-30% B12-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

    • Quantify the analyte in the sample preparations using the generated calibration curve.

Validation Parameters (as per ICH Q2(R1))

The method's suitability must be confirmed through a validation process.[1][10][11]

ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any impurities or matrix components. Peak purity analysis should confirm no co-eluting peaks.[2]
Linearity r² ≥ 0.999 over the concentration range (e.g., 1-100 µg/mL).
Accuracy Recovery of 98.0% to 102.0% for spiked samples at three concentration levels (low, medium, high).
Precision Repeatability (RSD ≤ 2.0% for six replicate injections).Intermediate Precision (RSD ≤ 2.0% on different days/analysts).
LOD & LOQ Determined by signal-to-noise ratio (LOD: 3:1, LOQ: 10:1) or from the standard deviation of the response and the slope of the calibration curve.
Robustness Insensitive to small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase pH ±0.2).

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a highly sensitive and selective LC-MS/MS method for the trace-level quantification of this compound, particularly in complex matrices like biological fluids.

Principle and Rationale

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The analyte is first separated from matrix components on an HPLC column. It then enters the mass spectrometer, where it is ionized (typically by electrospray ionization - ESI). A specific precursor ion (the molecular ion or a prominent adduct) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and minimizes matrix interference.[7][8][12]

Materials and Instrumentation
  • Reference Standard: this compound (purity ≥ 99.5%)

  • Internal Standard (IS): A structurally similar, stable isotope-labeled compound is ideal. If unavailable, a compound with similar chromatographic and ionization behavior can be used (e.g., a related sulfonamide).

  • Solvents and Reagents: As per HPLC-UV protocol, but of LC-MS grade.

  • Instrumentation: LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an ESI source.

  • Column: A high-efficiency C18 column with a smaller particle size is recommended (e.g., 2.1 x 50 mm, 1.8 µm).

Step-by-Step Protocol
  • Mass Spectrometer Tuning and Optimization:

    • Infuse a standard solution of the analyte (e.g., 100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid) directly into the mass spectrometer.

    • Optimize the ESI source parameters (e.g., spray voltage, gas temperatures, gas flows) to maximize the signal for the precursor ion.

    • Determine the optimal collision energy to generate a stable and abundant product ion.

    • Repeat this process for the internal standard.

  • MRM Transition Selection (Hypothetical):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[M+H]⁺ 182.0104.120
Internal Standard (e.g., labeled analyte)[M+H]⁺ 187.0109.120
  • Standard and Sample Preparation:

    • Stock Solutions: Prepare stock solutions of the analyte and internal standard (e.g., 1 mg/mL in methanol).

    • Working Standards: Prepare calibration standards by spiking a blank matrix (e.g., drug-free plasma) with the analyte to achieve a concentration range (e.g., 0.1 ng/mL to 100 ng/mL). Add a fixed concentration of the internal standard to all standards and samples.

    • Sample Preparation (e.g., Protein Precipitation for Plasma):

      • To 100 µL of plasma sample, standard, or blank, add 20 µL of the internal standard working solution.

      • Add 300 µL of cold acetonitrile to precipitate proteins.

      • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

      • Transfer the supernatant to a clean vial for injection.

  • Chromatographic and MS Conditions:

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min: 5% B0.5-3.0 min: 5-95% B3.0-4.0 min: 95% B4.1-5.0 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
Scan Type MRM
  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio (Analyte Area / IS Area).

    • Construct a calibration curve by plotting the peak area ratio against the analyte concentration. A weighted (e.g., 1/x²) linear regression is often used.

    • Quantify the analyte in the samples using the regression equation from the calibration curve.

Validation Parameters

Validation for LC-MS/MS methods follows similar principles to HPLC-UV but with an emphasis on matrix effects and recovery, as outlined in FDA and ICH guidelines.[10][13][14][15]

ParameterAcceptance Criteria
Selectivity & Specificity No significant interfering peaks at the retention time of the analyte and IS in at least six different sources of blank matrix.[16]
Linearity r² ≥ 0.99 over the defined range. Back-calculated concentrations of standards should be within ±15% of nominal (±20% at the Lower Limit of Quantification - LLOQ).
Accuracy & Precision Intra- and inter-day accuracy (as % bias) and precision (as % RSD) should be within ±15% (±20% at LLOQ) at a minimum of four concentration levels (LLOQ, low, medium, high).
LLOQ The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. Signal-to-noise ratio should be ≥ 5.
Matrix Effect The ratio of the analyte peak area in the presence of matrix to the peak area in a neat solution should be consistent across different matrix sources. The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.
Recovery The extraction efficiency of the analyte from the matrix should be consistent and reproducible.
Stability Analyte stability should be demonstrated under various conditions: bench-top, freeze-thaw cycles, and long-term storage.

Logical Framework for Method Selection

The decision to employ HPLC-UV versus LC-MS/MS is a critical juncture in the analytical process. This decision tree provides a logical framework to guide the selection based on the analytical requirements.

Method Selection node_result node_result Start Trace Level Analysis Required? (e.g., < 1 µg/mL) Matrix Complex Matrix? (e.g., Plasma, Tissue) Start->Matrix Yes HPLC_UV Use HPLC-UV Start->HPLC_UV No HighThroughput High Throughput Needed? Matrix->HighThroughput No LC_MSMS Use LC-MS/MS Matrix->LC_MSMS Yes HighThroughput->HPLC_UV No HighThroughput->LC_MSMS Yes

Caption: Decision tree for analytical method selection.

Conclusion

The analytical methods detailed in this guide provide robust and reliable frameworks for the quantification of this compound. The choice of method, whether HPLC-UV for routine analysis of simpler matrices or LC-MS/MS for trace-level detection in complex biological samples, should be dictated by the specific requirements of the study. Adherence to the validation principles outlined by regulatory bodies such as the ICH is non-negotiable and ensures the generation of high-quality, defensible data.[1][11][15] These protocols serve as a comprehensive starting point for researchers, empowering them to develop and validate methods tailored to their unique applications.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. Available from: [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. Available from: [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). Available from: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available from: [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. IMEKOFOODS. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). Available from: [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. National Center for Biotechnology Information (NCBI). Available from: [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available from: [Link]

  • Sulfonamide Antibiotics Analyzed with HPLC- AppNote. MicroSolv Technology Corporation. Available from: [Link]

  • A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. CABI Digital Library. Available from: [Link]

  • Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. PubMed. Available from: [Link]

  • Benzothiazole and Derivatives by LC-MS-MS. MAC-MOD Analytical. Available from: [Link]

  • Determination of Benzotriazoles and Benzothiazoles in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry. PubMed. Available from: [Link]

  • Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. ResearchGate. Available from: [Link]

  • Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. PubMed. Available from: [Link]

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Application Notes and Protocols: Experimental Setup for the Alkylation of 2H-1,2,3-Benzothiadiazine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2H-1,2,3-benzothiadiazine 1,1-dioxide (BTD) scaffold is a cornerstone in medicinal chemistry, drawing significant interest due to its structural resemblance to therapeutically potent compound families like 1,2,4-benzothiadiazine 1,1-dioxides (e.g., chlorothiazide) and phthalazinones (e.g., olaparib).[1][2][3] This unique combination of structural features has propelled intensive research into BTD derivatives for a wide range of therapeutic applications, including their potential as anticancer, diuretic, and antihypertensive agents.[1][3][4]

N-alkylation of the BTD core is a critical synthetic transformation that enables the exploration of structure-activity relationships (SAR) by introducing diverse functionalities. The strategic placement of alkyl groups on the nitrogen atoms of the thiadiazine ring can profoundly influence the molecule's pharmacological properties. This guide provides a detailed experimental framework for the N-alkylation of 2H-1,2,3-benzothiadiazine 1,1-dioxide, offering insights into reaction mechanisms, protocol optimization, and practical considerations for achieving high-yield, selective synthesis of N-alkylated BTD derivatives.

Mechanistic Insights: The Dichotomy of N(2) versus N(3) Alkylation

The alkylation of 2H-1,2,3-benzothiadiazine 1,1-dioxide is a nuanced process, with the potential for substitution at either the N(2) or N(3) position of the heterocyclic ring.[1][2][5] The regioselectivity of this reaction is highly dependent on the choice of base and solvent, a critical consideration for any synthetic strategy.

Deprotonation of the acidic N-H proton of the BTD core generates a resonance-stabilized anion. The choice of base and solvent system dictates the equilibrium between the different resonance structures and, consequently, the preferred site of alkylation.

  • N(2) Alkylation: The use of a strong, sterically hindered base such as potassium tert-butoxide (t-BuOK) in a polar aprotic solvent like dimethylformamide (DMF) typically favors the formation of the N(2)-alkylated product.[2] This is attributed to the thermodynamic stability of the resulting product.

  • N(3) Alkylation: Conversely, employing a less sterically demanding base like sodium hydride (NaH) in a less polar solvent such as tetrahydrofuran (THF) tends to favor the formation of the N(3)-alkylated derivative.[2] This outcome is often rationalized by the kinetic control of the reaction, where the more accessible N(3) anion reacts faster. The N(3)-alkylated product exhibits a unique mesoionic structure.[2]

The ability to selectively target either the N(2) or N(3) position by carefully tuning the reaction conditions provides a powerful tool for generating a diverse library of BTD analogs for biological screening.

Recommended Experimental Protocol: Phase-Transfer Catalyzed N-Alkylation

For robust and scalable N-alkylation of heterocycles, phase-transfer catalysis (PTC) offers a highly efficient and environmentally conscious approach.[6] This methodology is particularly advantageous for polar substrates like BTD, as it facilitates the transfer of the deprotonated heterocycle from an aqueous or solid phase into an organic phase where the alkylating agent resides.[7][8] The use of inorganic bases and less hazardous solvents makes PTC a greener alternative to traditional methods that often rely on strong organic bases and dipolar aprotic solvents.[6]

Materials and Reagents
ReagentGradeSupplierNotes
2H-1,2,3-Benzothiadiazine 1,1-dioxide≥98%Sigma-AldrichStarting material.
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)Reagent GradeAcros OrganicsAlkylating agent. Use 1.1 - 1.5 equivalents.
Potassium Carbonate (K₂CO₃)Anhydrous, PowderFisher ScientificBase. Use 2.0 - 3.0 equivalents.
Tetrabutylammonium Bromide (TBAB)≥99%TCI ChemicalsPhase-transfer catalyst. Use 5 - 10 mol%.
TolueneAnhydrous, ≥99.8%VWR ChemicalsReaction solvent.
Ethyl AcetateACS GradeEMD MilliporeFor extraction and chromatography.
HexanesACS GradeEMD MilliporeFor extraction and chromatography.
Saturated Sodium Bicarbonate SolutionLaboratory Prepared-For aqueous workup.
BrineLaboratory Prepared-For aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeAlfa AesarFor drying the organic phase.
Step-by-Step Protocol
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2H-1,2,3-benzothiadiazine 1,1-dioxide (1.0 eq), anhydrous potassium carbonate (2.5 eq), and tetrabutylammonium bromide (0.1 eq).

  • Solvent and Reagent Addition: Add anhydrous toluene to the flask to create a suspension. Begin vigorous stirring. Add the alkylating agent (1.2 eq) to the reaction mixture.

  • Reaction Progression: Heat the reaction mixture to 80-90 °C and maintain for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30:70 ethyl acetate/hexanes).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solid inorganic salts and wash the filter cake with a small amount of ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to afford the desired N-alkylated 2H-1,2,3-benzothiadiazine 1,1-dioxide.

Experimental Workflow Diagram

Alkylation_Workflow Start Start Setup 1. Reaction Setup: - BTD (1.0 eq) - K₂CO₃ (2.5 eq) - TBAB (0.1 eq) Start->Setup Addition 2. Reagent Addition: - Anhydrous Toluene - Alkylating Agent (1.2 eq) Setup->Addition Reaction 3. Reaction: - Heat to 80-90 °C - Monitor by TLC (4-12 h) Addition->Reaction Workup 4. Workup: - Cool to RT - Filter salts Reaction->Workup Extraction 5. Extraction: - Wash with NaHCO₃ (aq) - Wash with Brine Workup->Extraction Drying 6. Drying & Concentration: - Dry with MgSO₄ - Concentrate in vacuo Extraction->Drying Purification 7. Purification: - Flash Column Chromatography Drying->Purification End End: Pure N-Alkylated BTD Purification->End

Caption: Workflow for the phase-transfer catalyzed N-alkylation of BTD.

Characterization and Validation

The successful synthesis of the N-alkylated 2H-1,2,3-benzothiadiazine 1,1-dioxide should be confirmed by a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation of the alkyl group's attachment to the nitrogen atom. The chemical shifts of the protons on the alkyl group and the aromatic protons of the BTD core will be indicative of successful alkylation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the product and to support the proposed structure.

  • Infrared (IR) Spectroscopy: The disappearance of the N-H stretching frequency from the starting material and the appearance of new C-H stretching frequencies from the introduced alkyl group can be observed.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Reaction Conversion - Insufficient reaction time or temperature.- Inactive catalyst.- Poor quality of reagents or solvent.- Increase reaction time and/or temperature.- Use a fresh batch of phase-transfer catalyst.- Ensure all reagents and solvents are anhydrous and of high purity.
Formation of Byproducts - Competing O-alkylation.- Dialkylation.- Decomposition of starting material or product.- Optimize the stoichiometry of the alkylating agent.- Lower the reaction temperature.- Consider a different base or solvent system.
Difficult Purification - Co-elution of starting material and product.- Presence of polar impurities.- Optimize the mobile phase for column chromatography.- Perform an additional aqueous wash during the workup.- Consider recrystallization as an alternative purification method.

Conclusion

The N-alkylation of 2H-1,2,3-benzothiadiazine 1,1-dioxide is a pivotal reaction for the synthesis of novel derivatives with potential therapeutic applications. The phase-transfer catalysis protocol detailed herein provides a reliable and efficient method for achieving this transformation. By understanding the underlying reaction mechanisms and carefully controlling the experimental parameters, researchers can successfully synthesize and explore a wide array of N-alkylated BTD compounds, paving the way for the discovery of new and improved therapeutic agents.

References

  • Halpern, M. (n.d.). PTC N-Alkylation of Very Polar Heterocycle. PTC Organics. Retrieved from [Link]

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  • ACS GCI Pharmaceutical Roundtable. (2026, January 5). Phase Transfer Catalysis. ACS Green Chemistry Institute. Retrieved from [Link]

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  • Porcs-Makkay, M., & Vágvölgyi, C. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Molecules, 25(14), 3283. Retrieved from [Link]

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  • Blümel, M., Crocker, R. D., Harper, J. B., Enders, D., & Nguyen, T. V. (2016). N-Heterocyclic Olefins as Efficient Phase-Transfer Catalysts for Base-Promoted Alkylation Reactions. Chem. Commun., 52, 8821-8824. Retrieved from [Link]

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  • Movassaghi, M., & Schmidt, M. A. (2017). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. Organic letters, 19(15), 4138–4141. Retrieved from [Link]

  • Sharma, V., & Kumar, P. (2021). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 26(11), 3169. Retrieved from [Link]

  • Wright, J. B. (1969). The preparation of 2H-1,2,3-benzothiadiazine-1,1-dioxides, 11H-11a-dihydrobenzimidazo[1,2-b][7][9] benzisothiazole-5,5-dioxides, 6H-dibenzo[c,g][1][7][9] thiadiazocine-5,5-dioxides, and 5H-dibenzo[c,g][7][9][10] thiadiazocine-6,6-dioxides. Journal of Heterocyclic Chemistry, 6(2), 147-151. Retrieved from [Link]

  • Porcs-Makkay, M., et al. (2015). Consecutive alkylation–reduction reactions of 2H-1,2,3-benzothiadiazine 1,1-dioxide derivatives. Synthesis of 2-alkyl-, 3-alkyl-, and 2,3-dialkyl-3,4-dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxides. Tetrahedron, 71(1), 124-132. Retrieved from [Link]

  • Porcs-Makkay, M., & Vágvölgyi, C. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. ResearchGate. Retrieved from [Link]

  • Schou, M., et al. (2009). Synthesis of modified 4H-1,2,4-benzothiadiazine-1,1-dioxides and determination of their affinity and selectivity for different types of K(ATP) channels. ChemMedChem, 4(11), 1850-1858. Retrieved from [Link]

  • King, J. F., Hawson, A., Deaken, D. M., & Komery, J. (1969). Synthesis and chlorinolysis of 2H-1,2,3-benzothiadiazine 1,1-dioxide. Journal of the Chemical Society D: Chemical Communications, (1), 33-33. Retrieved from [Link]

Sources

Application Notes & Protocols: Green Chemistry Approaches to the Synthesis of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Reimagining Benzothiazole Synthesis through a Green Lens

The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of pharmacologically active agents and functional materials.[1] Traditionally, the synthesis of these valuable heterocyclic compounds has often relied on methods that involve harsh reaction conditions, hazardous organic solvents, and stoichiometric reagents that generate significant chemical waste.[2] These approaches, while effective, are increasingly at odds with the global imperative for sustainable chemical manufacturing.

This guide is designed for researchers, scientists, and drug development professionals who are seeking to integrate sustainability into their synthetic workflows. We will move beyond simply listing procedures and delve into the causality behind experimental choices, providing a framework for developing robust, efficient, and environmentally benign syntheses of benzothiazole derivatives. The protocols described herein are grounded in the principles of green chemistry, emphasizing the use of alternative energy sources, eco-friendly solvents, and recyclable catalysts to minimize environmental impact without compromising chemical efficiency.

Part 1: Core Green Synthetic Strategies & Methodologies

The most prevalent and versatile method for synthesizing the benzothiazole core involves the condensation of 2-aminothiophenol with a carbonyl-containing compound, typically an aldehyde. Our focus will be on green innovations applied to this fundamental transformation.

Strategy 1: Alternative Energy Inputs for Enhanced Efficiency

Conventional heating methods often suffer from slow reaction rates and inefficient energy transfer. Green chemistry offers powerful alternatives in the form of microwave irradiation and ultrasonication, which can dramatically accelerate reactions, improve yields, and reduce energy consumption.[2][3]

Expertise & Rationale: Microwave (MW) irradiation provides rapid and uniform heating of the reaction mixture through dielectric heating, directly interacting with polar molecules.[2] This avoids the slow and inefficient process of conventional heating via conduction and convection, often leading to a drastic reduction in reaction times—from hours to mere minutes.[4][5] This rapid heating can also minimize the formation of side products. The use of phenyliodonium bis(trifluoroacetate) (PIFA) as an oxidizing agent under microwave conditions has been shown to be highly effective for the cyclocondensation of 2-aminothiophenols with aldehydes.[5][6]

Workflow: Microwave-Assisted Synthesis

cluster_prep Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification P1 Combine 2-aminothiophenol, aldehyde, and PIFA in a microwave-safe vessel R1 Irradiate in microwave reactor (e.g., 160-320W) P1->R1 Place in reactor W1 Monitor reaction by TLC R1->W1 Reaction proceeds W2 Cool reaction mixture W1->W2 Upon completion W3 Purify product (e.g., recrystallization) W2->W3

Caption: General workflow for microwave-assisted benzothiazole synthesis.

Protocol 1: Microwave-Assisted Synthesis of 2-Arylbenzothiazoles [6]

  • Reactant Preparation: In a 10 mL microwave-safe reaction vessel, combine 2-aminothiophenol (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and phenyliodonium bis(trifluoroacetate) (PIFA) (1.1 mmol).

  • Microwave Irradiation: Seal the vessel and place it in a scientific microwave reactor. Irradiate the mixture for 2-5 minutes at a power of 160-320 W. Note: Reaction time and power may require optimization depending on the specific substrates and microwave unit.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate).

  • Product Isolation: After completion, allow the vessel to cool to room temperature.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-arylbenzothiazole.

EntryAldehydeTime (min)Power (W)Yield (%)Reference
1Benzaldehyde2.032095[6]
24-Chlorobenzaldehyde2.532096[6]
34-Methoxybenzaldehyde2.016098[6]
42-Naphthaldehyde3.032092[6]

Expertise & Rationale: Ultrasound irradiation promotes chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid.[7] This process generates localized hot spots with extremely high temperatures and pressures, creating immense shear forces and microjets that enhance mass transfer and accelerate reaction rates.[8] A significant advantage of this technique is its ability to facilitate reactions under solvent-free conditions, representing a major step forward in green synthesis.[7][9]

Protocol 2: Solvent-Free Ultrasound-Assisted Synthesis [7]

  • Reactant Preparation: In a suitable glass vessel, directly mix 2-aminothiophenol (1 mmol) and the desired benzaldehyde derivative (1 mmol).

  • Ultrasonic Irradiation: Place the vessel so that the probe of an ultrasonic irradiator is immersed in the reaction mixture (or the vessel is placed in an ultrasonic bath). Irradiate the mixture at room temperature for approximately 20 minutes.

  • Reaction Monitoring: The reaction can be monitored by TLC. The solidification of the liquid mixture often indicates the completion of the reaction.

  • Product Isolation and Purification: Upon completion, add ethanol to the solidified product and collect the solid by filtration. The product is often of high purity, but can be further recrystallized if necessary. This method's simplicity, lack of solvent and catalyst, and short reaction times make it a highly attractive green alternative.[7]

EntryAldehydeTime (min)Yield (%)Reference
14-Hydroxybenzaldehyde2083[7]
24-Chlorobenzaldehyde2081[7]
34-Methylbenzaldehyde2075[7]
44-Nitrobenzaldehyde2065[7]
Strategy 2: Eco-Friendly Reaction Media

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Replacing volatile and toxic organic solvents with greener alternatives like water or deep eutectic solvents (DESs) is a core tenet of green chemistry.

Expertise & Rationale: Water is the ultimate green solvent—it is non-toxic, non-flammable, inexpensive, and abundant. While organic reactants often have low solubility in water, performing reactions "on water" or in aqueous media can sometimes lead to rate enhancements due to hydrophobic effects. For benzothiazole synthesis, the use of a recyclable catalyst like samarium triflate or performing the reaction under catalyst-free conditions in water has been shown to be highly effective.[10]

Protocol 3: Catalyst-Free Synthesis in Water [10]

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 2-aminothiophenol (1 mmol) and an α-keto acid (e.g., phenylglyoxylic acid, 1.1 mmol) in 5 mL of deionized water.

  • Reaction Conditions: Heat the mixture to 100 °C and stir vigorously for the time required (typically 1-4 hours).

  • Reaction Monitoring: Monitor the reaction progress using TLC.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the aqueous solution.

  • Purification: Collect the solid product by filtration, wash thoroughly with water and then a small amount of cold ethanol. The product can be dried to yield the pure benzothiazole derivative. This method avoids the use of any catalyst and hazardous organic solvents.[10]

Expertise & Rationale: Deep eutectic solvents (DESs) are emerging as a superior class of green solvents.[11] They are typically formed by mixing a hydrogen bond donor (e.g., imidazole) and a hydrogen bond acceptor (e.g., choline chloride) to form a eutectic mixture with a melting point much lower than that of the individual components. DESs are biodegradable, have low toxicity, and can be prepared from inexpensive starting materials. Crucially, they can act as both the solvent and the catalyst, simplifying the reaction setup.[11]

Protocol 4: DES-Catalyzed, Solvent-Free Synthesis [11]

  • DES Preparation: Prepare the DES catalyst, [CholineCl][Imidazole]₂, by mixing choline chloride (1 mmol) and imidazole (2 mmol) and heating at 80 °C until a clear, homogeneous liquid is formed.

  • Reactant Addition: To the prepared DES, add 2-aminothiophenol (1 mmol), an aromatic aldehyde (1 mmol), and an oxidizing agent such as H₂O₂ (30% in H₂O, 2 mmol).

  • Reaction Conditions: Stir the resulting mixture at 80 °C for 1.5-3 hours.

  • Work-up: After cooling, add water to the reaction mixture. The product will precipitate.

  • Purification: Collect the solid product by filtration, wash with water, and dry. The DES in the aqueous filtrate can often be recovered and reused. This one-pot, multicomponent approach is highly efficient and environmentally friendly.[11]

Part 2: Mechanistic Insights into Benzothiazole Formation

Trustworthiness Through Mechanistic Understanding: A deep understanding of the reaction mechanism is crucial for troubleshooting, optimization, and rational design of new synthetic routes. The condensation of 2-aminothiophenol with an aldehyde is a classic example of a cyclocondensation reaction.

The reaction proceeds through two key stages:

  • Schiff Base Formation: The amino group of 2-aminothiophenol performs a nucleophilic attack on the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a benzothiazoline intermediate (a Schiff base).

  • Oxidative Cyclization: The benzothiazoline intermediate then undergoes an oxidative cyclization. The thiol group attacks the imine carbon, and subsequent oxidation (aromatization) removes two hydrogen atoms to form the stable aromatic benzothiazole ring. The oxidant can be atmospheric oxygen, a mild chemical oxidant (like H₂O₂), or an electrochemical process.

Reaction Mechanism: Aldehyde-Thiophenol Condensation

R1 2-Aminothiophenol S1 Nucleophilic Attack R1->S1 R2 Aldehyde (R-CHO) R2->S1 I1 Hemiaminal Intermediate S2 Dehydration (-H₂O) I1->S2 I2 Benzothiazoline (Schiff Base) S3 Intramolecular Cyclization I2->S3 Tautomerization & Attack P1 2-Substituted Benzothiazole S1->I1 S2->I2 S4 Oxidation (-2H) S3->S4 Cyclized Intermediate S4->P1

Caption: Key steps in the formation of a benzothiazole ring.

Part 3: Concluding Remarks and Future Outlook

The adoption of green chemistry principles is not merely an ethical choice but a scientific and economic necessity. The methodologies presented here—utilizing microwave and ultrasound energy, aqueous media, deep eutectic solvents, and solvent-free conditions—demonstrate that the synthesis of benzothiazole derivatives can be achieved with high efficiency, reduced waste, and lower energy consumption.[2][12] These approaches offer significant advantages in terms of shorter reaction times, simpler work-up procedures, and improved safety profiles.

The future of this field lies in the continued development of novel, recyclable catalysts (including biocatalysts and nanocatalysts), the exploration of flow chemistry setups for continuous and scalable production, and the use of starting materials derived from renewable biomass. By embracing these innovations, the scientific community can continue to unlock the vast potential of benzothiazole chemistry while safeguarding our environment.

References

  • Sha, Z., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. Available from: [Link]

  • Yousuf, M., et al. (2020). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences, 24(5), 725-734. Available from: [Link]

  • Patel, A. (2023). GREEN SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES: A SUSTAINABLE APPROACH TO ANTICANCER AGENTS. International Journal of Creative Research Thoughts, 11(11), 499-507. Available from: [Link]

  • Sha, Z., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. Available from: [Link]

  • Wagay, S. A., et al. (2021). Ultrasound-assisted efficient and green synthesis of 2-substituted benzothiazoles under solvent-free condition using recyclable sulfated tungstate. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(4), 320-327. Available from: [Link]

  • Khan, I., et al. (2020). Microwave-Assisted Phase Transfer Catalytic Synthesis of Aryl Benzothiazole Derivatives and Their Anticancer Screening. Polycyclic Aromatic Compounds, 42(6), 2824-2834. Available from: [Link]

  • Li, S., et al. (2024). Ultrasound‐Assisted Annulation of 2‐Aminothiophenols with Aldehydes: Facile Synthesis of Benzothiazoles. ChemistrySelect, 9(28). Available from: [Link]

  • Yıldırım, S., et al. (2023). Biological evaluation of benzothiazoles obtained by microwave-green synthesis. Anais da Academia Brasileira de Ciências, 95(suppl 1). Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Retrieved from: [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2014). Synthesis of benzothiazole derivatives under green conditions. Research on Chemical Intermediates, 40, 1991-1997. Available from: [Link]

  • Nagaprasad, P., et al. (2023). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Pharmaceuticals, 16(10), 1451. Available from: [Link]

  • Deshmukh, M. B., et al. (2010). Microwave Assisted Synthesis of Some Biologically Active Benzothiazolotriazine Derivatives. E-Journal of Chemistry, 7(S1), S383-S388. Available from: [Link]

  • Sethiya, A., et al. (2021). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. ChemistrySelect, 6(39), 10507-10531. Available from: [Link]

  • Sha, Z., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. Available from: [Link]

  • Praveen, C., et al. (2012). Microwave-assisted one-pot synthesis of benzothiazole and benzoxazole libraries as analgesic agents. Journal of Chemical Sciences, 124, 609-624. Available from: [Link]

  • Chen, Y.-C., et al. (2024). Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives. RSC advances, 14(25), 17877-17885. Available from: [Link]

  • Al-Hourani, B. J., et al. (2021). A Green Ultrasound Synthesis, Characterization and Antibacterial Evaluation of 1,4-Disubstituted 1,2,3-Triazoles Tethering Bioactive Benzothiazole Nucleus. Molecules, 26(16), 4945. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of benzothiazole derivatives using ultrasonic probe irradiation. Retrieved from: [Link]

  • Semantic Scholar. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from: [Link]

  • García-Báez, E. V., et al. (2021). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 26(16), 4930. Available from: [Link]

  • Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. Available from: [Link]

  • Eldehna, W. M., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC advances, 15(1), 1-35. Available from: [Link]

  • Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. Journal of Drug Delivery and Therapeutics, 13(9), 133-143. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide (N-Methylsaccharin)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of N-substituted saccharin derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges in the synthesis of 2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide, commonly known as N-methylsaccharin. Our goal is to provide in-depth, field-proven insights and troubleshooting strategies to help you improve reaction yield, purity, and reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the N-methylation of saccharin. The core challenge in this synthesis is controlling the regioselectivity of the alkylation reaction.

Question 1: I am observing a low yield and significant impurities in my synthesis of N-methylsaccharin. What is the primary cause?

Answer: The most common reason for low yield is the formation of an undesired isomer, 3-methoxy-1,2-benzisothiazole 1,1-dioxide (O-methylsaccharin). This occurs because the saccharin anion, the reactive intermediate in this synthesis, is an ambident nucleophile .[1][2] This means it has two reactive sites: the nitrogen atom and the exocyclic carbonyl oxygen atom.[3][4]

Alkylation can occur at either site, leading to a mixture of N-alkylated (desired product) and O-alkylated (byproduct) compounds.[1] The ratio of these two products, and thus the final yield of your target molecule, is highly sensitive to the reaction conditions.

Ambident_Nucleophile cluster_reactants Reactants cluster_products Potential Products Saccharin_Anion Saccharin Anion (Ambident Nucleophile) N_Product N-Methylsaccharin (Desired Product) Saccharin_Anion->N_Product  N-Attack (Softer Center) O_Product O-Methylsaccharin (Byproduct) Saccharin_Anion->O_Product  O-Attack (Harder Center) Me_X Methylating Agent (e.g., MeI, Me2SO4)

Caption: Competing N- vs. O-alkylation pathways of the saccharin anion.

Question 2: How can I improve the reaction's selectivity to favor the formation of N-methylsaccharin over the O-methylated byproduct?

Answer: Controlling the N- vs. O-alkylation ratio is key to maximizing your yield. This can be achieved by carefully selecting your reaction parameters, guided by the Hard and Soft Acid-Base (HSAB) principle.[5] In the saccharin anion, the nitrogen is a "softer" nucleophilic center, while the oxygen is "harder." To favor N-alkylation, you should choose conditions that promote reaction at the softer center.

Key Strategies to Enhance N-Alkylation:

  • Solvent Selection: Polar aprotic solvents are highly recommended.

    • N,N-Dimethylformamide (DMF) is a classic choice that effectively solvates the cation, leaving the nucleophilic anion relatively free to react.[3][5]

    • Dimethyl sulfoxide (DMSO) is a safer and equally effective alternative to DMF, providing similar product yields and selectivity.[1]

  • Choice of Methylating Agent: The "hardness" of the electrophile (methylating agent) is critical.

    • "Softer" Electrophiles like methyl iodide (MeI) will preferentially react with the "softer" nitrogen atom.

    • "Harder" Electrophiles like dimethyl sulfate (Me₂SO₄) can increase the proportion of the O-alkylated byproduct.[6] For maximizing N-alkylation, methyl iodide is often the superior choice.

  • Phase-Transfer Catalysis (PTC): This is a highly effective technique for improving N-alkylation yields.

    • Using a catalyst like tetrabutylammonium bromide (TBAB) in a less polar solvent such as toluene facilitates the transfer of the saccharin anion from the solid or aqueous phase to the organic phase where the alkylating agent resides.[7] This environment favors N-alkylation, leading to high yields of the desired product under mild conditions.[7]

  • Temperature Control: While reactions are often heated to ensure completion, excessively high temperatures can sometimes favor the thermodynamically more stable product, which may not always be the desired kinetic product. Monitor your reaction by TLC and aim for the lowest temperature that allows for a reasonable reaction rate.

ParameterRecommendation for N-AlkylationRationale (Causality)
Solvent DMSO or DMF[1][5]Polar aprotic solvents enhance the nucleophilicity of the saccharin anion.
Methylating Agent Methyl Iodide (MeI)A "softer" electrophile that preferentially reacts with the "softer" nitrogen center according to HSAB theory.[5]
Catalysis Phase-Transfer Catalyst (e.g., TBAB)[7]Creates a lipophilic ion pair that is more reactive in organic solvents and sterically favors N-attack.
Base NaOH or NaH (to form the salt in situ)[6]Ensures complete deprotonation of saccharin, generating the more potent nucleophilic anion.

Question 3: Are there faster or more environmentally friendly methods for this synthesis?

Answer: Yes, modern synthetic techniques offer significant improvements over traditional reflux heating.

  • Microwave-Assisted Synthesis: This method can dramatically reduce reaction times from hours to minutes.[8] The N-alkylation of saccharin with alkyl halides on a solid support like silica gel under microwave irradiation has been shown to be very rapid and efficient.[8]

  • Greener Solvents: As mentioned, substituting DMF with DMSO is a step towards a safer process, as DMF has greater environmental and toxicological concerns.[1]

Optimized Experimental Protocol

This protocol is based on a standard N-methylation procedure, optimized for high yield and selectivity.

Objective: To synthesize this compound.

Materials:

  • Saccharin (1.0 eq)

  • Sodium hydroxide (NaOH) (2.0 eq)

  • Dimethyl sulfate (2.0 eq) or Methyl Iodide (1.1 eq)

  • Methanol (as co-solvent)

  • Distilled Water

Procedure:

  • Salt Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve saccharin (e.g., 2.0 g, 11.0 mmol) in a solution of sodium hydroxide (0.875 g, 22.0 mmol) in distilled water (25 mL). Stir until a clear solution of sodium saccharin is formed.[6]

  • Addition of Methylating Agent: Prepare a solution of the methylating agent (e.g., dimethyl sulfate, 2.08 mL, 22.0 mmol) in methanol (10 mL). Add this solution dropwise to the sodium saccharin solution over 2-5 minutes with vigorous stirring.[6]

  • Reaction: A white precipitate of N-methylsaccharin should begin to form within 5-10 minutes. Continue stirring at room temperature for an additional 20-30 minutes to ensure the reaction goes to completion.[6]

  • Isolation: Filter the solid precipitate using a Büchner funnel. Wash the collected solid thoroughly with cold water to remove any unreacted sodium saccharin and other water-soluble impurities.

  • Drying and Purification: Dry the product in a vacuum oven at a moderate temperature (e.g., 60°C). The yield of crude product is typically high (>80%).[6] For removal of any O-methylated isomer, the product can be purified by recrystallization from chloroform or by flash column chromatography.[1][6]

ParameterValuePurpose
Saccharin:Base Ratio 1 : 2Ensures complete conversion to the sodium salt.[6]
Saccharin:Me₂SO₄ Ratio 1 : 2Drives the reaction to completion.[6]
Reaction Temperature Room TemperatureSufficient for this specific protocol; mild conditions can improve selectivity.
Reaction Time ~30 minutesThe reaction is typically rapid, precipitating the product.[6]

Troubleshooting Workflow

If you are experiencing issues with your synthesis, use the following decision tree to diagnose the problem.

Troubleshooting_Workflow Start Start: Low Yield or Impure Product Check_TLC Analyze crude product by TLC and/or 1H NMR. Start->Check_TLC Isomer_Present Is O-methylated isomer present? Check_TLC->Isomer_Present Multiple spots or isomer signals Incomplete_Reaction Is starting material (saccharin) present? Check_TLC->Incomplete_Reaction Starting material spot visible Optimize_Conditions Optimize for N-Selectivity: 1. Switch to Methyl Iodide. 2. Use a Phase-Transfer Catalyst. 3. Ensure solvent is polar aprotic (DMSO/DMF). Isomer_Present->Optimize_Conditions Yes Purification_Issue Purification Challenge: Separation of Isomers Isomer_Present->Purification_Issue No (or minor) Success High Yield, Pure Product Optimize_Conditions->Success Incomplete_Reaction->Start No Increase_Time_Temp Troubleshoot Reaction: 1. Ensure complete base reaction. 2. Increase reaction time or gently heat. 3. Check reagent quality. Incomplete_Reaction->Increase_Time_Temp Yes Increase_Time_Temp->Success Purify Purify via: - Recrystallization (e.g., Chloroform) - Flash Column Chromatography Purification_Issue->Purify Purify->Success

Caption: A workflow for troubleshooting low yields in N-methylsaccharin synthesis.

References

  • American Chemical Society. (n.d.). Some “sweet” enhancements for the SN2 alkylation of sodium saccharin with iodoethane. ACS Publications.
  • Perez, et al. (2020). Artificial sugar saccharin and its derivatives: role as a catalyst. RSC Advances. Available at: [Link]

  • Kleemann, A., et al. (2002). Synthesis and properties of N-substituted saccharin derivatives. PubMed. Retrieved from [Link]

  • Ding, Y., et al. (1994). Dry Reaction Under Microwave: N—Alkylation of Saccharin on Silicagel. Synthetic Communications. Available at: [Link]

  • Bannister, W. W. (1989). Saccharin alkylation: O vs. N substitution. Journal of Chemical Education. Available at: [Link]

  • Journal of Chemical Education. (1989). Saccharin alkylation: O vs. N substitution. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Properties of N-Substituted Saccharin Derivatives. Retrieved from [Link]

  • Chegg. (2017). Solved: Draw the mechanism for the alkylation of sodium.... Retrieved from [Link]

  • Siddiqui, M. R., et al. (2008). 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. Acta Crystallographica Section E. Available at: [Link]

Sources

Troubleshooting low yields in benzothiazole synthesis from 2-aminothiophenol.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of benzothiazole derivatives from 2-aminothiophenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, encountered during their experiments. As a self-validating system, this document explains the causality behind experimental choices, empowering you to diagnose and resolve synthetic challenges effectively.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

This section addresses the most common and specific problems encountered during the synthesis of benzothiazoles via the condensation of 2-aminothiophenol with carbonyl compounds.

Q1: My reaction yield is consistently low, or I'm not getting any product. What are the primary causes?

A1: Low or no yield is a frequent challenge that can almost always be traced back to one of four key areas: starting material integrity, reaction conditions, catalyst inefficiency, or the final aromatization step.

The most common culprit is the quality of the 2-aminothiophenol[1]. This starting material is highly susceptible to aerobic oxidation, which converts the reactive thiol into a disulfide dimer (2,2'-dithiobis(aniline))[1][2]. This dimer is unreactive in the desired condensation pathway, effectively reducing the concentration of your key starting material.

Troubleshooting Steps:

  • Assess Starting Material Purity: Pure 2-aminothiophenol is a colorless to pale yellow oil or low-melting solid[3]. If your reagent is dark yellow, brown, or contains a solid precipitate, it has likely oxidized.

  • Optimize Reaction Conditions: Temperature, solvent, and reaction time are critical. While some condensations proceed at room temperature, others require reflux or microwave irradiation to drive the reaction to completion[2][4].

  • Re-evaluate Your Catalyst: Many benzothiazole syntheses benefit from a catalyst to facilitate both the initial condensation and the subsequent cyclization[2]. If you are not using one, consider it. If you are, it may be sub-optimal for your specific substrates.

  • Ensure Final Oxidation: The reaction proceeds via a benzothiazoline intermediate, which must be oxidized to the final aromatic benzothiazole[1]. If this step is inefficient, the reaction will stall, leading to a low yield of the desired product.

Start Low / No Yield Check_SM 1. Check Starting Material Purity Start->Check_SM Check_Conditions 2. Evaluate Reaction Conditions Check_SM->Check_Conditions Pure Purify_SM Purify 2-Aminothiophenol (See Protocol 1) Check_SM->Purify_SM Impure? Check_Catalyst 3. Assess Catalyst Check_Conditions->Check_Catalyst Optimized Optimize_T Optimize Temp. & Solvent (e.g., MW) Check_Conditions->Optimize_T Stalled? Check_Oxidation 4. Verify Oxidation Step Check_Catalyst->Check_Oxidation Effective Screen_Catalysts Screen Acidic/Metal Catalysts Check_Catalyst->Screen_Catalysts Ineffective? Result Improved Yield Check_Oxidation->Result Complete Add_Oxidant Add Mild Oxidant (e.g., Air, DMSO) Check_Oxidation->Add_Oxidant Incomplete? Purify_SM->Check_Conditions Optimize_T->Check_Catalyst Screen_Catalysts->Check_Oxidation Add_Oxidant->Result cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A 2-Aminothiophenol C Schiff Base (Imine) A->C + R-CHO - H₂O (Condensation) B Aldehyde (R-CHO) B->C D Benzothiazoline C->D Intramolecular Cyclization E 2-Substituted Benzothiazole D->E - 2[H] (Oxidation)

Sources

Optimization of reaction conditions for the synthesis of 2-substituted benzothiazoles.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-substituted benzothiazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions encountered during the synthesis of this important class of heterocyclic compounds.[1][2][3][4] The unique structural features and diverse biological activities of benzothiazoles make them a cornerstone in medicinal chemistry and materials science.[2][5] This resource aims to equip you with the knowledge to optimize your reaction conditions and overcome common synthetic challenges.

Troubleshooting Guide: Optimizing Your Synthesis

This section addresses specific issues that may arise during the synthesis of 2-substituted benzothiazoles, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Low product yield is a common hurdle in organic synthesis. Several factors can contribute to this issue, from the quality of starting materials to suboptimal reaction conditions.

Potential CauseRecommended Solutions
Poor Quality of Starting Materials Ensure the purity of 2-aminothiophenol and the corresponding carbonyl compound (e.g., aldehyde, carboxylic acid, acyl chloride). 2-aminothiophenol is particularly susceptible to oxidation to a disulfide byproduct, so using a freshly opened bottle or purifying it before use is highly recommended.[6]
Inefficient Catalyst or Inappropriate Catalyst Loading The choice of catalyst is critical and substrate-dependent. For condensations with aldehydes, catalysts like H₂O₂/HCl, samarium triflate, or various metal-based catalysts have proven effective.[6] For reactions with carboxylic acids, consider using polyphosphoric acid (PPA) or molecular iodine.[6][7] It is advisable to screen different catalysts and optimize their loading to find the most efficient system for your specific substrates.[6] Heterogeneous catalysts are also a good option as they can often be recycled and reused.[8][9]
Suboptimal Reaction Temperature Temperature can significantly impact the reaction rate and yield.[6] Some reactions proceed well at room temperature, while others require heating to reflux.[6][10] If the yield is low at ambient temperature, a gradual increase may be beneficial. Conversely, if side product formation is observed at elevated temperatures, lowering the temperature could improve the outcome.[6]
Inappropriate Solvent The solvent can influence the solubility of reactants and intermediates, as well as the reaction mechanism. Common solvents for benzothiazole synthesis include ethanol, DMF, and DMSO.[6] In some cases, solvent-free conditions or the use of green solvents like water or glycerol can lead to improved yields and are more environmentally friendly.[6][10]
Incomplete Reaction Monitor the reaction progress using Thin-Layer Chromatography (TLC) to ensure it has gone to completion.[6] If the reaction stalls, extending the reaction time or carefully increasing the temperature may be necessary.
Problem 2: Formation of Significant Byproducts

The presence of byproducts complicates purification and reduces the overall yield of the desired 2-substituted benzothiazole.

Potential CauseRecommended Solutions
Oxidation of 2-Aminothiophenol The thiol group in 2-aminothiophenol is prone to oxidation, leading to the formation of a disulfide byproduct.[6] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can effectively minimize this side reaction.[6]
Self-Condensation of Starting Materials Aldehydes, in particular, can undergo self-condensation under certain conditions.[6] Adjusting the reaction conditions, such as temperature or the rate of addition of the aldehyde, can help to suppress this side reaction.
Incomplete Cyclization The intermediate Schiff base, formed from the reaction of 2-aminothiophenol and an aldehyde, may not fully cyclize to the benzothiazole. The choice of an appropriate catalyst and optimized reaction conditions are crucial for promoting efficient cyclization.[6]
Over-oxidation of the Intermediate In reactions that utilize an oxidant, it is critical to control the stoichiometry of the oxidizing agent to prevent over-oxidation of the desired product.[6]
Problem 3: Difficulty in Product Purification

Isolating the pure 2-substituted benzothiazole can be challenging due to the presence of unreacted starting materials or closely related side products.

IssueRecommended Solution
Co-elution of Impurities during Column Chromatography Try using a different solvent system for elution. If the product is an oil and difficult to purify by column chromatography, consider converting it to a solid derivative (e.g., a salt) for easier purification by recrystallization, and then regenerating the pure product.[6]
Product Instability on Silica Gel Some benzothiazole derivatives may be sensitive to the acidic nature of silica gel. In such cases, using neutral or basic alumina for column chromatography, or opting for an alternative purification method like preparative TLC or recrystallization, is recommended.[6]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 2-substituted benzothiazoles.

Q1: What are the most common starting materials for synthesizing 2-substituted benzothiazoles?

The most prevalent and versatile method for synthesizing the benzothiazole ring involves the condensation of 2-aminothiophenol with a variety of carbonyl compounds. These include aldehydes, carboxylic acids, acyl chlorides, and esters.[5][6] Alternative approaches can utilize nitriles or involve the cyclization of thiobenzanilides.[6]

Q2: How can I monitor the progress of my benzothiazole synthesis reaction?

Thin-Layer Chromatography (TLC) is a standard and highly effective technique for monitoring the reaction's progress.[6] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the product. Visualization is typically achieved using UV light or by staining with iodine vapor.[6]

Q3: What are some "green" or environmentally friendly approaches to benzothiazole synthesis?

Modern synthetic protocols are increasingly focusing on environmentally benign methods. These often involve the use of water as a solvent, reusable catalysts, and solvent-free reaction conditions.[6][11] Microwave-assisted synthesis is another popular green chemistry approach that can significantly reduce reaction times and energy consumption.[6][10] The use of deep eutectic solvents (DESs) is also gaining traction as a greener alternative to traditional organic solvents.[12]

Q4: Are there any specific safety precautions I should take when working with 2-aminothiophenol?

Yes, 2-aminothiophenol is known to be readily oxidized, so it is best handled under an inert atmosphere (e.g., nitrogen or argon) when possible.[6] As a thiol, it also has a strong, unpleasant odor and should always be handled in a well-ventilated fume hood. It is imperative to consult the Safety Data Sheet (SDS) for detailed handling and safety information before use.

Experimental Protocols

General Protocol for the Synthesis of 2-Arylbenzothiazoles from Aldehydes

This protocol provides a general guideline for the condensation of an aromatic aldehyde with 2-aminothiophenol. Optimization for specific substrates is likely required.

  • Reaction Setup: In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) in a suitable solvent such as ethanol, DMF, or DMSO (5-10 mL). To this solution, add 2-aminothiophenol (1.0 mmol).

  • Catalyst Addition: Add the chosen catalyst (e.g., a catalytic amount of iodine, H₂O₂/HCl, or a Lewis acid). The optimal catalyst and its loading should be determined experimentally.[6]

  • Reaction Conditions: Stir the reaction mixture at the desired temperature, which can range from room temperature to reflux, for the required time (typically 1 to 24 hours).[6]

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up and Purification: Once the reaction is complete, the work-up procedure will depend on the solvent and catalyst used. A typical work-up may involve quenching the reaction, extracting the product with an organic solvent, washing with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentrating under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Visualizing the Reaction Pathway

The following diagram illustrates the general mechanism for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and an aldehyde.

Benzothiazole_Synthesis Reactants 2-Aminothiophenol + Aldehyde (RCHO) SchiffBase Schiff Base Intermediate Reactants->SchiffBase Condensation (-H₂O) CyclizedIntermediate Cyclized Intermediate (Benzothiazoline) SchiffBase->CyclizedIntermediate Intramolecular Cyclization Product 2-Substituted Benzothiazole CyclizedIntermediate->Product Oxidation (-2H) Troubleshooting_Workflow Start Low Yield or Byproduct Formation CheckPurity Check Starting Material Purity? Start->CheckPurity CheckConditions Review Reaction Conditions? CheckPurity->CheckConditions No PurifyReactants Purify/Use Fresh Starting Materials CheckPurity->PurifyReactants Yes CheckCatalyst Optimize Catalyst? CheckConditions->CheckCatalyst No ModifyTempTime Adjust Temperature and/or Time CheckConditions->ModifyTempTime Yes CheckPurification Modify Purification? CheckCatalyst->CheckPurification No ScreenCatalysts Screen Different Catalysts/Loadings CheckCatalyst->ScreenCatalysts Yes ChangeColumn Use Alumina Column or Recrystallize CheckPurification->ChangeColumn Yes End Successful Synthesis CheckPurification->End No PurifyReactants->End ModifyTempTime->End ScreenCatalysts->End ChangeColumn->End

Caption: A workflow for troubleshooting benzothiazole synthesis.

References

  • BenchChem Technical Support Team. (2025).
  • Various Authors. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Multidisciplinary Digital Publishing Institute.
  • Organic Chemistry Portal. Benzothiazole synthesis.
  • Various Authors. (2024). A plausible mechanism for synthesis of 2-substituted benzothiazoles.
  • Various Authors. (2021). Recent advances in the synthesis of 2-substituted benzothiazoles: a review. RSC Publishing.
  • Various Authors. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
  • Various Authors. (2020). Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. ACS Omega.
  • Various Authors. (2021). Optimization of the reaction conditions to synthesize 2-phenylbenzothiazole 3 a.
  • Various Authors. (2014). Aerobic Visible-Light Photoredox Radical C–H Functionalization: Catalytic Synthesis of 2-Substituted Benzothiazoles. Organic Letters.
  • Various Authors. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles.
  • Various Authors. (2024). Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives.
  • Various Authors. (2023). Substrates scope in 2-substituted benzothiazole synthesis.
  • BenchChem. (2025). The Synthesis and Application of Benzothiazole Compounds: A Technical Guide for Researchers.
  • Various Authors. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
  • Various Authors. (2020).
  • Mohammadi Ziarani, G., et al. (2015).
  • Various Authors. (2025).
  • Various Authors. (2018). Importance of Benzothiazole Motif in Modern Drug Discovery. Crimson Publishers.
  • Various Authors. (2025).
  • Various Authors. (2012). A simple and efficient route for synthesis of 2-alkylbenzothiazoles.
  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library.
  • Various Authors. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed Central.
  • Various Authors. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. MDPI.
  • Various Authors. (2023).
  • Achaiah, G., et al. (2016). REVIEW ON 2-SUBSTITUTED BENZOTHIAZOLES: DIVERSITY OF SYNTHETIC METHODS AND BIOLOGICAL ACTIVITIES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

Sources

Stability of 2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide under different storage conditions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound.

Q1: What are the recommended long-term storage conditions for this compound?

Q2: Is this compound sensitive to light?

A2: Photostability data for this specific molecule is not extensively published. However, many organic molecules with aromatic and heterocyclic ring systems can be susceptible to photodegradation. It is best practice to store the compound in amber vials or in a dark place to prevent potential light-induced degradation.[1] We recommend performing a photostability study according to ICH Q1B guidelines to determine its specific sensitivity.[1]

Q3: What solvents are suitable for dissolving and storing solutions of this compound?

A3: this compound is generally soluble in organic solvents. For short-term storage in solution, aprotic solvents such as acetonitrile or THF are often suitable. The use of protic solvents like methanol or ethanol could potentially lead to solvolysis over time, especially at elevated temperatures.[1] The stability in aqueous solutions is expected to be pH-dependent. It is crucial to determine the stability of the compound in your specific experimental solvent system.

Q4: Is the compound stable in acidic or basic conditions?

A4: The stability of this compound is expected to be compromised under strong acidic or basic conditions. The dihydro-isothiazole ring may be susceptible to hydrolysis, leading to ring-opening and subsequent degradation.[3] It is essential to conduct forced degradation studies under various pH conditions to understand its stability profile in your intended application.

Q5: Are there any known incompatibilities with other chemical classes?

A5: Yes, based on the reactivity of related benzisothiazole compounds, this compound should be considered incompatible with strong oxidizing agents, strong acids, and strong bases.[2][4] Reactions with these substances could lead to significant degradation of the compound.

II. Troubleshooting Guides

This section provides practical advice for troubleshooting common issues encountered during the handling and analysis of this compound.

Guide 1: Unexpected Peaks in Chromatographic Analysis

Problem: You observe unexpected peaks in your HPLC or LC-MS analysis of a recently prepared or stored sample of this compound.

Possible Causes and Solutions:

  • Degradation: The new peaks are likely degradation products.

    • Troubleshooting Steps:

      • Review Storage Conditions: Ensure the compound has been stored under the recommended conditions (cool, dry, dark).

      • Analyze a Fresh Sample: Prepare a fresh solution from a new batch of the compound, if available, and analyze it immediately. If the new peaks are absent, this confirms degradation in the older sample.

      • Perform Forced Degradation: To identify the potential degradation products, perform a forced degradation study (see Section IV). This will help in confirming if the observed peaks correspond to known degradation pathways.

      • Characterize Unknown Peaks: If the peaks are significant, use LC-MS/MS or other spectroscopic techniques to elucidate their structures.

  • Contamination: The peaks could be from a contaminated solvent, glassware, or a co-eluting impurity from your sample matrix.

    • Troubleshooting Steps:

      • Analyze a Blank: Inject a blank sample (solvent only) to check for solvent-related impurities.

      • Use High-Purity Solvents: Always use HPLC-grade or higher purity solvents.

      • Ensure Clean Glassware: Use meticulously clean glassware to prepare your solutions.

Guide 2: Loss of Assay Potency Over Time

Problem: You observe a decrease in the concentration or potency of your this compound stock solution or formulated product over time.

Possible Causes and Solutions:

  • Chemical Instability: The compound is degrading under your specific storage or experimental conditions.

    • Troubleshooting Steps:

      • Re-evaluate Storage Conditions: If stored in solution, consider the solvent's reactivity and the storage temperature. For aqueous solutions, check the pH.

      • Conduct a Time-Course Study: Analyze the sample at regular intervals to determine the rate of degradation.

      • Modify Formulation: If in a formulated product, consider adding stabilizers or antioxidants, or adjusting the pH to a more stable range.

  • Adsorption to Container: The compound may be adsorbing to the surface of the storage container.

    • Troubleshooting Steps:

      • Use Different Container Types: Test storage in different types of containers (e.g., polypropylene vs. borosilicate glass).

      • Silylate Glassware: For glass containers, silylation can reduce active sites for adsorption.

III. Stability Profile Summary

While specific quantitative data for this compound is not available in the public domain, the following table summarizes the expected stability based on the general behavior of benzisothiazole derivatives. This should be used as a guideline for designing your own stability studies.

ConditionExpected StabilityPotential Degradation Pathway
Long-Term Storage (Solid) Generally stable when stored in a cool, dry, dark place.Minimal degradation expected.
Aqueous Solution (Neutral pH) Moderately stable, but stability may decrease over time.Hydrolysis of the isothiazole ring.
Acidic Conditions (e.g., 0.1 M HCl) Likely unstable.Acid-catalyzed hydrolysis, leading to ring opening.
Basic Conditions (e.g., 0.1 M NaOH) Likely unstable.Base-catalyzed hydrolysis and potential ring rearrangement.[3]
Oxidative Stress (e.g., H₂O₂) Potentially unstable.Oxidation of the sulfur atom or the methyl group.[5]
Thermal Stress (e.g., >60°C) May degrade at elevated temperatures.Thermally induced decomposition.[6]
Photostability (UV/Vis light) Potentially unstable.Photolytic cleavage or rearrangement of the ring structure.[7]

IV. Experimental Protocol: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study to understand the stability of this compound and to develop a stability-indicating analytical method.[4][8]

Objective: To generate potential degradation products and assess the stability of the compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Phosphate buffer

  • Calibrated HPLC with a UV/DAD or MS detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature and/or heat at 60°C for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for a defined period. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for a defined period.

    • Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60°C, 80°C) for a defined period.

    • Photodegradation: Expose the solid compound and a solution of the compound to UV and visible light according to ICH Q1B guidelines.

  • Sample Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method.

    • A good starting point for method development would be a C18 column with a gradient elution using a mobile phase of water and acetonitrile with a common modifier like formic acid or ammonium acetate.

    • Use a DAD to monitor at multiple wavelengths and check for peak purity. An MS detector will aid in the identification of degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation in each condition.

    • Ensure that the analytical method can separate the parent peak from all degradation product peaks.

    • Attempt to identify the major degradation products using mass spectrometry.

V. Visualized Workflows

Troubleshooting Unexpected Chromatographic Peaks

Caption: Troubleshooting flowchart for unexpected peaks.

Forced Degradation Study Workflow

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl) Stock->Acid Base Base Hydrolysis (0.1 M NaOH) Stock->Base Oxidation Oxidation (3% H2O2) Stock->Oxidation Thermal Thermal (Solid & Solution) Stock->Thermal Photo Photochemical (UV/Vis) Stock->Photo HPLC HPLC-DAD/MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Degradation Calculate % Degradation HPLC->Degradation Specificity Assess Method Specificity HPLC->Specificity Identification Identify Degradation Products HPLC->Identification

Caption: Workflow for a forced degradation study.

VI. References

  • Safety data sheet. (n.d.). Retrieved from

  • Evonik. (2023, September 23). SAFETY DATA SHEET. Retrieved from

  • 5 - SAFETY DATA SHEET. (2025, May 1). Retrieved from

  • Stability indicating study by using different analytical techniques - IJSDR. (n.d.). Retrieved from

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).

  • 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide - NIH. (n.d.). Retrieved from

  • Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview - MDPI. (n.d.). Retrieved from

  • Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. (2024, August 10). Retrieved from

  • 1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide - the NIST WebBook. (n.d.). Retrieved from

  • Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor - MDPI. (n.d.). Retrieved from

  • Product Class 16: Benzisothiazoles. (n.d.). Retrieved from

  • Hydrolytic Stability of Hydrazones and Oximes - SciSpace. (n.d.). Retrieved from

  • What is a stability indicating method? | Peptide Testing - AmbioPharm. (n.d.). Retrieved from

  • Trends in Analytical chemistry - CONICET. (n.d.). Retrieved from

  • Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1 - PubMed. (n.d.). Retrieved from

  • Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO - NIH. (n.d.). Retrieved from

  • Synthesis and Thermolysis of 2H-1,2,3-Benzothiadiazine 1,1-Dioxide and 2,1-Benzoxathiin-3-one 1,1-Dioxide - ResearchGate. (2025, August 6). Retrieved from

  • The preparation of 3‐substituted 1,2‐benzisothiazole‐1,1‐dioxides from the condensation‐cyclization of dilithiated β‐ketoesters with methyl 2‐(aminosulfonyl)benzoate or 1,2‐benzisothiazol‐3(2H) - ResearchGate. (2025, August 9). Retrieved from

  • Photodegradation of 2-mercaptobenzothiazole and 1,2,3-benzotriazole corrosion inhibitors in aqueous solutions and organic solvents - ResearchGate. (n.d.). Retrieved from

Sources

Technical Support Center: Preventing Oxidation in Benzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for benzothiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the versatile benzothiazole core in their work. A recurring challenge in this field is the oxidative degradation of starting materials, particularly 2-aminothiophenol, which can lead to inconsistent results, low yields, and complex purification challenges.

This document provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format. We will delve into the causality behind common failures and provide robust, self-validating protocols to ensure the integrity of your synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries regarding the stability of starting materials.

Q1: My bottle of 2-aminothiophenol is dark brown/red. The manufacturer's picture shows a colorless liquid. What happened, and can I still use it?

A: Pure 2-aminothiophenol is a colorless to pale yellow oily solid[1]. The dark coloration you are observing is a classic indicator of oxidation. The thiol (-SH) group in 2-aminothiophenol is highly susceptible to oxidation by atmospheric oxygen, leading primarily to the formation of a disulfide-linked dimer, 2,2'-dithiobis(aniline).

Using heavily oxidized 2-aminothiophenol is not recommended as it will directly result in lower yields and introduce a significant, often difficult-to-remove impurity. For best results, starting with pure material is crucial. If your material is only slightly discolored, you may be able to purify it via vacuum distillation. However, for routine use and storage, it is best handled under an inert atmosphere from the moment it is opened[2][3].

Q2: My synthesis is described as an "oxidative condensation." Why do I need to prevent the oxidation of my starting material if the reaction itself requires an oxidant?

A: This is a critical and common point of confusion. The synthesis of a benzothiazole from 2-aminothiophenol and an aldehyde proceeds in two key stages:

  • Condensation: The amino group of 2-aminothiophenol attacks the aldehyde carbonyl to form a benzothiazoline intermediate. This step does not require an oxidant.

  • Oxidation/Aromatization: The benzothiazoline intermediate is then oxidized to the final, stable aromatic benzothiazole.

Many modern protocols use an oxidant (e.g., O₂, DMSO, I₂) to drive the second step efficiently[4][5]. The problem arises from the uncontrolled, premature oxidation of the 2-aminothiophenol starting material. This is a non-productive side reaction that consumes your nucleophile before it can react with the aldehyde. The goal is to create an environment where the starting materials are protected from oxidation until the benzothiazoline intermediate is formed, which can then be deliberately oxidized to the desired product.

Q3: What are the primary causes of inconsistent yields in my benzothiazole synthesis reactions?

A: Assuming other reaction parameters (temperature, stoichiometry, solvent purity) are controlled, inconsistency in reactions involving 2-aminothiophenol often points to variable exposure to atmospheric oxygen. This can stem from:

  • Inconsistent Inert Atmosphere Technique: Insufficient purging of the reaction vessel or a poor-quality inert gas supply.

  • Use of Aerated Solvents: Using solvents directly from the bottle without proper degassing allows dissolved oxygen to degrade the starting material.

Section 2: Troubleshooting Guide for Specific Issues

This section provides answers to specific experimental problems you may encounter.

Q: My reaction TLC and crude NMR show a major byproduct that is difficult to separate from my desired benzothiazole. What is it likely to be?

A: The most probable culprit is the disulfide dimer, 2,2'-dithiobis(aniline). This byproduct forms when two molecules of 2-aminothiophenol are oxidized and couple at the sulfur atom. This side reaction is highly competitive with the desired condensation pathway, especially if proper inert atmosphere techniques are not employed.

To confirm its identity, you can look for the disappearance of the thiol proton in the ¹H NMR spectrum and a mass corresponding to the dimer in LC-MS analysis. The diagram below illustrates how this side reaction competes with your desired synthesis.

G cluster_desired Desired Reaction Pathway cluster_side Undesired Side Reaction ATP1 2-Aminothiophenol INT Benzothiazoline Intermediate ATP1->INT Condensation ATP2 2-Aminothiophenol ALD Aldehyde (R-CHO) ALD->INT BTZ 2-Substituted Benzothiazole INT->BTZ [Oxidation] DIMER Disulfide Dimer (Byproduct) ATP2->DIMER O2 Oxygen (O2) (from air) O2->DIMER Uncontrolled Oxidation

Caption: Competing reaction pathways in benzothiazole synthesis.

Q: I am using high-purity 2-aminothiophenol and running the reaction under a nitrogen balloon, but my yields are still low. What am I missing?

A: While a nitrogen balloon is better than open air, it may not be sufficient to exclude oxygen rigorously. Here are several critical points to check:

  • Solvent Purity: Have you degassed your reaction solvent? Solvents can dissolve significant amounts of oxygen. Use a robust degassing method such as three freeze-pump-thaw cycles or sparging with argon for at least 30 minutes.

  • Rigorous Inert Atmosphere: A simple balloon may not provide a sufficient positive pressure to prevent air from diffusing back into the flask, especially during cooling or sampling. Use a nitrogen or argon line connected to a bubbler to maintain a constant, gentle positive pressure.

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and assembled hot while flushing with inert gas. This removes adsorbed water and air from the glass surfaces.

  • Reagent Addition: How are you adding your reagents? Opening the flask to add a solid or liquid will compromise the inert atmosphere. Use proper syringe techniques for liquid additions and solid addition flasks for powders.

Section 3: Preventative Protocols & Methodologies

Adhering to strict, validated protocols is the most effective way to achieve consistent and high-yielding results.

Data Table 1: Recommended Storage and Handling of 2-Aminothiophenol
ParameterRecommendationRationale
Atmosphere Store under a positive pressure of inert gas (Argon preferred).Prevents contact with atmospheric oxygen, the primary cause of degradation[2].
Temperature Store at 2-8 °C.Reduces the rate of any potential degradation reactions[3].
Light Store in an amber or foil-wrapped vial/bottle.Protects the compound from potential light-induced degradation.
Container Use a container with a secure, airtight seal (e.g., a Sure/Seal™ bottle).Prevents slow leakage of air into the container over time.
Handling Only open and dispense in a glovebox or under a stream of inert gas.Minimizes exposure to air during transfer[2].
Experimental Protocol 1: Setting Up a Benzothiazole Synthesis Under Rigorous Inert Atmosphere

This protocol outlines the gold standard for handling air-sensitive reagents to prevent oxidation.

  • Glassware Preparation:

    • Place a round-bottom flask, magnetic stir bar, and condenser in an oven at 120 °C for at least 4 hours (or overnight).

  • Assembly and Purging:

    • Quickly assemble the hot glassware and connect it to a Schlenk line or inert gas manifold.

    • Evacuate the system under high vacuum while gently warming the flask with a heat gun to drive off adsorbed moisture and air.

    • Refill the system with high-purity argon or nitrogen. Repeat this vacuum/refill cycle three times.

  • Solvent Addition:

    • Use a cannula or a dry syringe to transfer degassed, anhydrous solvent into the reaction flask under a positive pressure of inert gas.

  • Reagent Addition:

    • Aldehyde/Carboxylic Acid: If solid, add to the flask during the initial assembly. If liquid, add via a dry syringe.

    • 2-Aminothiophenol: Using a dry syringe, carefully draw up the required amount of 2-aminothiophenol from a Sure/Seal™ bottle. Ensure the bottle is under positive inert gas pressure before piercing the septum. Add the reagent dropwise to the stirring reaction mixture.

  • Reaction Execution:

    • Maintain a gentle positive pressure of inert gas throughout the reaction, monitored via an oil bubbler.

    • If heating, ensure the condenser is functioning correctly.

Workflow Visualization

The following diagram illustrates the workflow for handling an air-sensitive reagent like 2-aminothiophenol.

G cluster_prep Preparation Phase cluster_execution Execution Phase start Receive Reagent (2-Aminothiophenol) store Store Immediately: - Inert Atmosphere - 2-8 °C - Dark start->store add_reagents Add Aldehyde & 2-Aminothiophenol via Syringe store->add_reagents Dispense via Syringe dry_glass Oven-Dry All Glassware (>4h) assemble Assemble Hot Glassware Under Inert Gas Flow dry_glass->assemble degas Degas Anhydrous Solvent (e.g., Sparge) add_solvent Add Degassed Solvent via Syringe/Cannula degas->add_solvent purge Purge System (3x Vacuum/Inert Gas Cycle) assemble->purge purge->add_solvent add_solvent->add_reagents run_rxn Run Reaction Under Positive Inert Pressure add_reagents->run_rxn finish Reaction Complete run_rxn->finish

Caption: Recommended workflow for handling 2-aminothiophenol.

References

  • Batey, R. A., & Joyce, L. L. (2009). Palladium-Catalyzed Synthesis of 2-Aminobenzothiazoles from N-Arylthioureas via C-H Functionalization/C-S Bond Formation. Organic Letters, 11(13), 2792–2795.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Aminothiophenol, 98% (GC). Retrieved from Cole-Parmer.[2]

  • CDH Fine Chemical. (n.d.). 2-Amino Thiophenol MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from CDH.[6]

  • Kavitha, S., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(16), 4938.[7]

  • Pratt, D. A., et al. (2001). Development of Novel Antioxidants: Design, Synthesis, and Reactivity. The Journal of Organic Chemistry, 66(24), 8013–8021.[8]

  • Spectrum Chemical. (2006). Material Safety Data Sheet - 2-Aminothiophenol. Retrieved from Spectrum Chemical.[9]

  • Tomsk Polytechnic University. (2017). A novel way to synthesize antioxidant substances. ScienceDaily.[10]

  • Wang, Y., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675.[11]

  • Kumar, R., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 1-32.[12]

  • Google Patents. (1957). Isolation process for 2-aminothiophenol. US2791612A.[13]

  • PrepChem.com. (n.d.). Preparation of 2-aminothiophenol hydrochloride. Retrieved from PrepChem.[14]

  • BenchChem. (n.d.). How to avoid byproduct formation in benzothiazole synthesis. Retrieved from BenchChem.[15]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Retrieved from Organic Chemistry Portal.[4]

  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. IJRPS, 8(3), 1059-1068.[16]

  • ResearchGate. (2019). Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid.[17]

  • ResearchGate. (n.d.). Synthesis of benzothiazoles from aldehydes and 2-aminothiophenol.[18]

  • MilliporeSigma. (2025). SAFETY DATA SHEET - 2-Aminothiophenol. Retrieved from MilliporeSigma.[3]

  • Crimson Publishers. (2025). Antioxidants Activity of Selected Synthesized Compounds.[19]

  • Hilaris Publisher. (n.d.). Natural Antioxidants in Organic Foods: A Chemical Perspective.[20]

  • Wikipedia. (n.d.). Benzothiazole. Retrieved from Wikipedia.[21]

  • CSIR. (n.d.). An Improved Process For The Preparation Of 2 Aminothiphenol From 2 Chloronitrobenzene.[22]

  • ECHEMI. (n.d.). 2-Aminothiophenol SDS, 137-07-5 Safety Data Sheets. Retrieved from ECHEMI.[23]

  • El-Faham, A., et al. (2020). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 25(12), 2846.[24]

  • ResearchGate. (n.d.). Application of electrochemical oxidation in the synthesis of thiabendazole.[25]

  • Li, Y., Wang, Y.-L., & Wang, J.-Y. (2006). A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol. Chemistry Letters, 35(4), 460-461.[5]

  • BTSA. (n.d.). Examples of natural and synthetic antioxidants available on the market. Retrieved from BTSA.[26]

  • ResearchGate. (2025). Visible-light-promoted synthesis of benzothiazoles from 2-aminothiophenols and aldehydes.[27]

  • Wikipedia. (n.d.). 2-Aminothiophenol. Retrieved from Wikipedia.[1]

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Validation & Comparative

A Senior Application Scientist's Comparative Guide to the Purity Analysis of Synthetic 2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Synthesis

In the landscape of pharmaceutical development and synthetic chemistry, the meticulous characterization of a molecule is paramount. The compound 2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide, a heterocyclic entity, serves as a pertinent example where synthetic pathways can yield not only the target molecule but also a constellation of process-related impurities and degradation products. The presence of these unintended substances can profoundly impact the compound's reactivity, biological activity, and safety profile. Therefore, the robust analytical assessment of purity is not merely a quality control checkpoint but a foundational element of scientific integrity.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) as a primary analytical technique against orthogonal methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR). We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a comparative framework to empower researchers to select the most fitting analytical strategy for their specific objectives.

The Workhorse Technique: Reversed-Phase HPLC

For non-volatile, moderately polar organic molecules like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as the gold standard for purity determination.[1] Its widespread adoption is a testament to its high resolving power, sensitivity, and robust quantitative capabilities.[2] The underlying principle of RP-HPLC involves the partitioning of the analyte between a nonpolar stationary phase (typically alkyl-bonded silica) and a polar mobile phase. Components in the sample are separated based on their relative hydrophobicity; more hydrophobic compounds are retained longer on the column, leading to a later elution time.

Causality in Method Development

The development of a robust HPLC method is a systematic process rooted in the physicochemical properties of the analyte.

  • Column Selection: A C18 (octadecylsilyl) column is the quintessential choice for this analysis. The long alkyl chains provide a highly hydrophobic stationary phase, which is ideal for retaining and separating the benzisothiazole derivative from potential impurities that may have different polarities.

  • Mobile Phase Composition: A gradient elution, where the proportion of the organic solvent is increased over time, is superior to an isocratic (constant composition) method for purity analysis. This is because a gradient can effectively elute a wide range of impurities, from polar starting materials to nonpolar by-products, within a single analytical run, ensuring a comprehensive impurity profile.[3] Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and stronger elution strength.

  • Mobile Phase Modifier: The addition of a small percentage of an acid, such as formic acid or trifluoroacetic acid, to the aqueous phase is critical. It protonates free silanol groups on the silica backbone of the column, preventing undesirable peak tailing and improving peak shape. It also maintains a consistent pH, ensuring reproducible retention times.

  • Detection: The benzisothiazole ring system contains a strong chromophore, making UV detection an ideal choice for sensitive and reliable quantification. A photodiode array (PDA) detector is particularly advantageous as it can acquire spectra across a range of wavelengths, which helps in assessing peak purity and identifying potential co-eluting impurities.

Detailed Experimental Protocol: RP-HPLC Method

This protocol describes a validated approach for the purity analysis of this compound.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized compound.

    • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.

    • Vortex to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[3]

  • Chromatographic Conditions:

    • Instrument: HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[2]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 90% B

      • 15-18 min: 90% B

      • 18-18.1 min: 90% to 30% B

      • 18.1-25 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Compound Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (PDA) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate % Area Purity Integrate->Calculate

Caption: A typical workflow for purity analysis by HPLC.

Alternative and Complementary Analytical Techniques

While HPLC is a powerful primary technique, a multi-faceted analytical approach provides a more complete and trustworthy purity assessment.[2] Orthogonal methods, which rely on different chemical or physical principles for separation and detection, are invaluable for detecting impurities that might be missed by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a potent technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[1] It is exceptionally well-suited for the analysis of volatile and semi-volatile compounds.[4]

  • Applicability & Rationale: The suitability of GC for this compound depends on its thermal stability and volatility. While some benzisothiazole derivatives can be analyzed by GC, there is a risk of thermal degradation in the hot injector port.[5] This method is most powerful for identifying volatile impurities such as residual solvents from the synthesis (e.g., acetone, ethyl acetate, toluene), which are difficult to detect by HPLC.

  • Advantages:

    • High Sensitivity: GC-MS can detect trace-level impurities, which is critical for meeting stringent regulatory limits for certain solvents.[6][7]

    • Structural Identification: The mass spectrometer provides fragmentation patterns that act as a "molecular fingerprint," allowing for the confident identification of unknown volatile impurities.[4][8]

  • Limitations:

    • Not suitable for non-volatile or thermally labile compounds.

    • Complex matrices can interfere with the analysis.

    • Derivatization may be required to increase the volatility of some analytes, adding a step to sample preparation.[1]

Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that provides a direct measurement of the concentration and purity of a substance without the need for a specific reference standard of the analyte itself.[9][10]

  • Applicability & Rationale: The principle of qNMR relies on the direct proportionality between the integrated area of an NMR signal and the number of nuclei giving rise to that signal.[11] By comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known concentration and purity, the absolute purity of the analyte can be determined.

  • Advantages:

    • Primary Method: Provides an absolute measure of purity, making it an excellent tool for certifying reference materials.[12]

    • Structural Information: The NMR spectrum provides rich structural information, which can be used to simultaneously identify and quantify impurities.[11][13]

    • Non-destructive: The sample can be recovered after analysis.

  • Limitations:

    • Lower Sensitivity: qNMR is significantly less sensitive than chromatographic methods like HPLC or GC-MS.

    • Peak Overlap: In samples with multiple impurities, signals can overlap, complicating quantification.

    • Cost and Complexity: Requires access to a high-field NMR spectrometer and specialized expertise for accurate execution and data processing.[9]

Head-to-Head: A Comparative Summary

The choice of analytical technique is dictated by the specific requirements of the analysis. The following table provides a direct comparison of the discussed methods for the purity assessment of this compound.

Parameter RP-HPLC with UV/PDA GC-MS Quantitative NMR (qNMR)
Primary Application Routine purity testing, quantification of non-volatile impurities.Identification & quantification of volatile/semi-volatile impurities (e.g., residual solvents).Absolute purity determination, reference standard certification, structural confirmation.
Selectivity/Resolution HighVery HighModerate to High (depends on spectral dispersion)
Sensitivity High (ng to pg range)Very High (pg to fg range)Low (µg to mg range)
Quantitative Accuracy Excellent (with reference standard)Good to Excellent (with reference standard)Excellent (primary ratio method)[11]
Impurity Identification Limited (based on retention time and UV spectra)Excellent (based on mass spectral library matching)Excellent (based on chemical shifts and coupling constants)
Throughput HighMediumLow
Instrumentation Cost ModerateModerate to HighHigh
Analyte Limitations Non-volatile, UV-active compoundsVolatile, thermally stable compoundsSoluble compounds

Conclusion and Strategic Recommendations

For the comprehensive purity analysis of synthetic this compound, a single method is rarely sufficient. A strategic, multi-tiered approach is recommended to ensure the highest level of confidence in the material's quality.

  • Primary Method for Routine QC: Reversed-Phase HPLC is the undeniable method of choice for routine quality control and release testing. Its high resolution, robustness, and excellent quantitative performance make it ideal for determining the area percent purity and profiling non-volatile, process-related impurities.[1]

  • Complementary Method for Volatiles: GC-MS should be employed as an essential complementary technique. Its primary role is to detect and quantify residual solvents and other volatile impurities that are invisible to the HPLC-UV method, ensuring compliance with safety guidelines.[7]

  • Orthogonal Method for Absolute Purity: Quantitative NMR serves as a powerful orthogonal technique. It is the preferred method for the absolute purity assignment of a reference standard or for resolving ambiguities in the HPLC results. Its ability to provide direct, structure-specific quantification offers an unparalleled level of analytical certainty.[10]

By integrating these techniques, researchers and drug development professionals can construct a complete and validated purity profile, ensuring the quality, safety, and reliability of their synthesized compounds.

References

  • Emery Pharma.
  • Pauli, G. F., et al. (2013).
  • American Laboratory. (2020). Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health.
  • Chemistry For Everyone. (2025). How Is GC-MS Used In Quality Control?. YouTube.
  • ACS Publications. Quantitative analysis using NMR.
  • University of Oxford. (2017).
  • Labcompare. (2020). Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health.
  • Taylor & Francis Online. (2021). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains.
  • TutorChase. What methods are used to test the purity of organic compounds?.
  • OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products.
  • European Pharmaceutical Review. (2017).
  • International Journal of Scientific Research in Science and Technology. (2024).
  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.
  • Benchchem. (2025).
  • Benchchem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 4-(benzo[d]thiazol-2-yl)benzaldehyde by HPLC.
  • Benchchem. (2025). A Comparative Guide to Validated HPLC and Alternative Methods for the Quantification of 1,2-Benzisothiazol-3(2H)-one, Sodium Salt.
  • Chemistry LibreTexts. (2021).
  • ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?.
  • SIELC Technologies. HPLC Method for Analysis of Benzisothiazolinone (BIT) on Newcrom R1 Column.
  • PubMed. (2020). Determination of benzotriazole and benzothiazole derivatives in marketed fish by double-vortex-ultrasonic assisted matrix solid-phase dispersion and ultrahigh-performance liquid chromatography-high resolution mass spectrometry.
  • Scirp.org. (2024). Method Development and Validation of the Simultaneous Analysis of Methylisothiazolinone, Methylchloroisothiazolinone, Benzisothiazolinone and Bronopol in Washing-Up Liquid.
  • NIST WebBook. 1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide.

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A Comparative Guide to the Synthetic Routes of 2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural similarity to known bioactive molecules. As a saturated analog of 3-substituted saccharin derivatives, it presents a unique scaffold for the design of novel therapeutic agents. The strategic introduction of a methyl group at the C3 position offers a key modification point for modulating physicochemical properties and biological activity. This guide provides a comparative analysis of two primary synthetic pathways to this target molecule: the Organometallic Addition Route and the Reductive Cyclization Route. Each route is evaluated based on its chemical logic, potential efficiency, scalability, and safety considerations, supported by established chemical principles.

Route 1: The Organometallic Addition Route

This approach leverages the electrophilic nature of the carbonyl group in a protected saccharin derivative, allowing for the direct introduction of the C3-methyl group via a nucleophilic organometallic reagent. The subsequent reduction of the resulting tertiary alcohol affords the desired 2,3-dihydro product.

Causality of Experimental Choices

The selection of an N-protected saccharin derivative as the starting material is crucial. The protecting group, such as a benzyl or methyl group, serves two primary purposes: it enhances the solubility of the starting material in ethereal solvents typically used for organometallic reactions and prevents the acidic N-H proton of saccharin from quenching the organometallic reagent. The use of a Grignard reagent, such as methylmagnesium bromide, or an organolithium reagent like methyllithium, provides a potent methyl anion nucleophile to attack the carbonyl carbon. The final reduction step is necessary to convert the intermediate 3-hydroxy-3-methyl derivative to the target dihydro compound.

Experimental Protocol

Step 1: Synthesis of N-Benzylsaccharin

  • To a stirred solution of saccharin (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Slowly add benzyl bromide (1.2 eq) to the suspension.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Filter the resulting precipitate, wash with water, and dry to yield N-benzylsaccharin.

Step 2: Grignard Addition to N-Benzylsaccharin

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place N-benzylsaccharin (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of methylmagnesium bromide (3.0 M in diethyl ether, 1.5 eq) dropwise via a syringe.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-benzyl-3-hydroxy-3-methyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide.

Step 3: Reductive Dehydroxylation and Deprotection

  • Dissolve the crude intermediate from the previous step in a suitable solvent such as acetic acid.

  • Add a reducing agent, for example, triethylsilane (2.0 eq) followed by a catalytic amount of a strong acid like trifluoroacetic acid.

  • Stir the reaction at room temperature until the reduction is complete (monitored by TLC).

  • If the N-benzyl group is still present, perform a subsequent hydrogenolysis step using palladium on carbon (Pd/C) under a hydrogen atmosphere to yield the final product.

  • Purify the final compound by column chromatography.

Logical Flow of the Organometallic Addition Route

Saccharin Saccharin NBnSaccharin N-Benzylsaccharin Saccharin->NBnSaccharin N-Alkylation (Protection) Intermediate 3-Hydroxy-3-methyl Intermediate NBnSaccharin->Intermediate Grignard Addition Grignard Methylmagnesium Bromide Grignard->Intermediate Target 2,3-Dihydro-3-methyl-1,2- benzisothiazole 1,1-dioxide Intermediate->Target Reduction & Deprotection

Caption: Synthetic pathway for the Organometallic Addition Route.

Route 2: The Reductive Cyclization Route

This classic approach involves the construction of the heterocyclic ring from an acyclic precursor containing all the necessary atoms. The key step is an intramolecular reductive amination/cyclization of a suitably substituted benzenesulfonamide derivative.

Causality of Experimental Choices

The synthesis begins with the preparation of 2-(acetyl)benzenesulfonamide. The acetyl group serves as the precursor to the C3 carbon and the methyl substituent of the target molecule. The sulfonamide group provides the nitrogen and sulfur atoms required for the heterocyclic ring. The subsequent reductive amination is a robust and widely used method for forming cyclic amines from keto-amines. The choice of reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, is critical as it must be mild enough to selectively reduce the intermediate imine without affecting the ketone or sulfonamide groups.

Experimental Protocol

Step 1: Synthesis of 2-(Acetyl)benzenesulfonyl chloride

  • Start with 2-aminoacetophenone and perform a Sandmeyer-type reaction. Diazotize the amino group with sodium nitrite and hydrochloric acid at 0°C.

  • In a separate vessel, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride.

  • Add the cold diazonium salt solution to the sulfur dioxide solution to form 2-(acetyl)benzenesulfonyl chloride.

Step 2: Synthesis of 2-(Acetyl)benzenesulfonamide

  • Dissolve the 2-(acetyl)benzenesulfonyl chloride in a suitable solvent like acetone.

  • Cool the solution in an ice bath and bubble ammonia gas through it, or add a concentrated aqueous solution of ammonium hydroxide dropwise.

  • Stir the reaction for 1-2 hours.

  • Remove the solvent under reduced pressure and recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(acetyl)benzenesulfonamide.

Step 3: Intramolecular Reductive Amination

  • Dissolve 2-(acetyl)benzenesulfonamide (1.0 eq) in a protic solvent such as methanol or ethanol.

  • Add a mild reducing agent, for example, sodium cyanoborohydride (1.5 eq).

  • Adjust the pH of the solution to approximately 4-5 using a weak acid (e.g., acetic acid) to facilitate imine formation.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the formation of the product by TLC or LC-MS.

  • Once the reaction is complete, quench any remaining reducing agent by adding acetone.

  • Remove the solvent in vacuo and purify the residue by column chromatography to yield the final product.

Logical Flow of the Reductive Cyclization Route

Start 2-Aminoacetophenone SulfonylChloride 2-(Acetyl)benzenesulfonyl Chloride Start->SulfonylChloride Sandmeyer Reaction Sulfonamide 2-(Acetyl)benzenesulfonamide SulfonylChloride->Sulfonamide Amination Target 2,3-Dihydro-3-methyl-1,2- benzisothiazole 1,1-dioxide Sulfonamide->Target Intramolecular Reductive Amination

Caption: Synthetic pathway for the Reductive Cyclization Route.

Comparison of Synthetic Routes

FeatureOrganometallic Addition RouteReductive Cyclization Route
Starting Materials Saccharin, Benzyl Bromide, Methylmagnesium Bromide2-Aminoacetophenone, Sodium Nitrite, Sulfur Dioxide
Number of Steps 3-4 (including protection/deprotection)3
Key Reactions N-Alkylation, Grignard Addition, ReductionSandmeyer Reaction, Amination, Reductive Amination
Potential Yield Moderate to GoodModerate
Scalability Moderate; Grignard reactions can be challenging to scale.Good; reactions are generally scalable.
Safety Concerns Use of highly flammable and moisture-sensitive organometallic reagents.[1][2][3] Exothermic nature of Grignard reactions requires careful temperature control.[1][2]Use of potentially hazardous reagents like sodium nitrite and sulfur dioxide.
Versatility Easily adaptable for the synthesis of other 3-alkyl or 3-aryl derivatives by changing the organometallic reagent.Less versatile for C3-substituent modification without changing the starting ketone.

Conclusion

Both the Organometallic Addition Route and the Reductive Cyclization Route offer viable pathways to this compound.

The Organometallic Addition Route is arguably more convergent and flexible for creating a library of C3-substituted analogs. However, it necessitates careful handling of pyrophoric and moisture-sensitive reagents, which may pose challenges for large-scale synthesis. The requirement for protection and deprotection steps can also impact the overall efficiency.

The Reductive Cyclization Route follows a more traditional and potentially more scalable approach. The reactions involved are generally robust, although the initial Sandmeyer reaction requires careful control of conditions. This route may be preferable for the large-scale synthesis of the specific target molecule, provided the starting materials are readily available and the yields for each step are optimized.

The choice of the optimal synthetic route will ultimately depend on the specific research or production goals, including the desired scale, the availability of starting materials and specialized equipment, and the level of expertise in handling the required reagents. For exploratory and medicinal chemistry applications where analog synthesis is a priority, the Organometallic Addition Route may be more advantageous. For process development and large-scale manufacturing, the Reductive Cyclization Route could prove to be more practical and cost-effective.

References

  • Quora. (2018). What precaution would you adopt while preparing a Grignard reagent?[Link]

  • American Chemical Society. (n.d.). Grignard Reaction. [Link]

  • Quora. (2022). What are Grignard reagent preparation precautions during preparation?[Link]

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Antimicrobial efficacy of 2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide versus other biocides.

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Antimicrobial Efficacy of Benzisothiazole Derivatives and Other Biocides

Executive Summary

The relentless challenge of microbial contamination and the rise of antimicrobial resistance (AMR) necessitates a continuous evaluation of biocidal agents. This guide provides a detailed comparative analysis of the antimicrobial efficacy of the isothiazolinone class of biocides, with a specific focus on recent, compelling findings regarding saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) , a close structural analog to 2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide. While direct, extensive data on this specific methylated derivative is emerging, the robust antimicrobial and anti-biofilm activities demonstrated by saccharin provide a powerful predictive framework for its class. We will objectively compare its performance profile against other widely used industrial and pharmaceutical biocides, including quaternary ammonium compounds (Quats), isothiazolinones (e.g., CMIT/MIT), and DBNPA, supported by experimental data and detailed methodologies for efficacy validation.

Introduction: The Isothiazolinone Biocidal Platform

Isothiazolinones are a significant class of heterocyclic sulfur compounds renowned for their potent, broad-spectrum antimicrobial properties.[1][2] They are employed across diverse applications, from industrial water treatment and paint preservation to cosmetics.[1][3][4] Their efficacy stems from a unique mechanism that disrupts critical cellular functions in microorganisms.[2][5]

Recent groundbreaking research has spotlighted an unexpected member of this family: saccharin.[6][7] Traditionally known as an artificial sweetener, saccharin has been identified as a potent antimicrobial agent capable of killing multidrug-resistant (MDR) bacteria and disrupting protective biofilms.[8][9] This discovery opens a new frontier for developing novel antimicrobials based on the benzisothiazole scaffold.

Mechanism of Action: A Tale of Two Pathways

The antimicrobial activity of isothiazolinones, including saccharin, is multifaceted and exceptionally rapid. It is generally understood to be a two-step process that ensures thorough microbial inactivation.

Isothiazolinones (General Mechanism)

The primary mechanism involves the electrophilic sulfur atom in the isothiazolinone ring reacting with nucleophilic residues, particularly thiols found in crucial microbial enzymes and proteins (e.g., dehydrogenases).[2][5]

  • Rapid Inhibition of Metabolism: This initial interaction quickly inhibits essential metabolic pathways, including growth, respiration, and energy (ATP) generation.[2][5]

  • Irreversible Cell Damage: Following metabolic disruption, the process escalates to cause irreversible cell damage through the destruction of protein thiols and the production of free radicals, ultimately leading to cell death.[5]

This dual-action mechanism is highly effective and makes it difficult for microbes to develop resistance.[5]

Saccharin: A Multi-Pronged Attack

Studies have elucidated that saccharin employs a potent and comprehensive antimicrobial strategy.[10]

  • Cell Wall Disruption: Saccharin damages the bacterial cell wall, causing the cell to distort, form bulges, and eventually lyse (burst).[6][7][10] This physical damage is a key part of its bactericidal effect.

  • Inhibition of Biofilm Formation: It effectively prevents the formation of biofilms, which are protective, slimy layers that bacteria use to shield themselves from antibiotics and biocides.[7][8] Saccharin has been shown to inhibit biofilm formation by over 91% for pathogens like P. aeruginosa and A. baumannii.[8]

  • Interference with DNA Replication: Saccharin disrupts DNA replication dynamics within the bacterial cell, further inhibiting growth and proliferation.[6][9][10]

  • Antibiotic Potentiation: Crucially, by damaging the cell envelope, saccharin allows conventional antibiotics to penetrate previously resistant bacteria, overwhelming their defense mechanisms and re-sensitizing them to treatment.[8][10]

Saccharin Saccharin CellWall Bacterial Cell Wall Saccharin->CellWall Damages DNA DNA Replication Saccharin->DNA Interferes with Biofilm Biofilm Formation Saccharin->Biofilm Inhibits ResistantBacteria Resistant Bacteria Saccharin->ResistantBacteria Increases Permeability Lysis Cell Lysis / Death CellWall->Lysis Leads to Inhibition Growth Inhibition DNA->Inhibition Biofilm->Inhibition Antibiotic Antibiotics SensitizedBacteria Sensitized Bacteria Antibiotic->SensitizedBacteria Effective Against ResistantBacteria->SensitizedBacteria

Caption: Mechanism of Saccharin's antimicrobial action.

Comparative Efficacy Analysis

The selection of a biocide depends on a balance of efficacy, speed of action, environmental persistence, and material compatibility. The following table compares the performance characteristics of the isothiazolinone class against other common industrial biocides.

FeatureIsothiazolinones (Saccharin, BIT, CMIT/MIT)Quaternary Ammonium Compounds (Quats)DBNPA (Dibromocyanoacetamide)Glutaraldehyde
Spectrum of Activity Broad (Bacteria, Fungi, Algae)[1][11]Broad (Bacteria, Fungi)[3][12]Broad (Bacteria, Fungi, Algae)[13]Broad (Bacteria, Fungi)[12]
Mechanism Disrupts metabolism, damages cell wall[5][6]Disrupts cell membrane[12]Rapid reaction with cellular components[13]Cross-links proteins[12]
Speed of Kill Moderate to Fast (minutes to hours)[5]Moderate (10-30 minutes)[13]Very Fast (<30 seconds)[13]Moderate
Biofilm Efficacy High (Saccharin prevents and disrupts)[8][10]ModerateHighHigh
Environmental Fate Biodegradable[1]Can be persistent[13]Rapidly degrades[13]Biodegradable[12]
Corrosivity Generally non-corrosiveCan be corrosive to some metals[13]Non-corrosive[13]Can be corrosive
Key Advantage Potent at low concentrations; anti-biofilm strength.[5]Good surfactants; non-corrosive.[12]Extremely rapid action; eco-friendly.[13]Effective against a wide range of microbes.[12]

Experimental Protocols for Efficacy Validation

To ensure trustworthiness and reproducibility, antimicrobial efficacy must be quantified using standardized methods. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays are foundational protocols for this purpose.[14][15]

Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The MIC assay determines the lowest concentration of a biocide required to visibly inhibit the growth of a microorganism.[15][16] This protocol follows guidelines similar to those from the Clinical and Laboratory Standards Institute (CLSI).[14]

Causality Note: Mueller-Hinton Broth (MHB) is the preferred medium as it is standardized and has low levels of inhibitors (like para-aminobenzoic acid) that could interfere with the antimicrobial activity of certain compounds, ensuring the observed results are due to the biocide itself.[17]

Step-by-Step Methodology:

  • Prepare Microorganism: Inoculate a pure culture of the test microorganism (e.g., E. coli, S. aureus) in MHB and incubate until it reaches the exponential growth phase. Adjust the culture turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[14]

  • Prepare Biocide Dilutions: Create a stock solution of the test biocide. Perform a serial two-fold dilution in a 96-well microtiter plate containing MHB to achieve a range of concentrations.[15]

  • Inoculation: Dilute the standardized microbial suspension from Step 1 into fresh MHB so that the final inoculum in each well will be approximately 5 x 10⁵ CFU/mL. Add this inoculum to each well of the microtiter plate containing the biocide dilutions.[15]

  • Controls (Self-Validation):

    • Positive Control: A well containing only inoculated MHB (no biocide) to ensure the microorganism grows properly.

    • Negative Control (Sterility): A well containing only uninoculated MHB to verify the sterility of the medium.[17]

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.[15]

  • Determine MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest biocide concentration in which no visible growth (no turbidity) is observed.[14][17]

start Start prep_culture 1. Prepare & Standardize Microbial Culture (0.5 McFarland) start->prep_culture inoculate 3. Inoculate Wells with Standardized Culture (~5x10^5 CFU/mL) prep_culture->inoculate prep_plate 2. Serial Dilution of Biocide in 96-Well Plate with MHB prep_plate->inoculate controls 4. Include Positive & Negative Controls inoculate->controls incubate 5. Incubate Plate (37°C, 18-24h) controls->incubate read_mic 6. Read Results: Identify Lowest Concentration with No Visible Growth (MIC) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Protocol: Minimum Bactericidal Concentration (MBC) Determination

The MBC assay is a subsequent step to the MIC test that determines the lowest biocide concentration required to kill 99.9% of the initial bacterial inoculum.[18][19]

Step-by-Step Methodology:

  • Perform MIC Assay: Complete the MIC assay as described above.

  • Subculture: Using a calibrated loop, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth (the MIC well and all wells with higher concentrations).[14]

  • Plate on Agar: Streak the aliquots onto a fresh agar plate (e.g., Tryptic Soy Agar) that does not contain any biocide. Also, plate an aliquot from the positive control well to establish a baseline count.[18]

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Determine MBC: After incubation, count the number of colonies on each streak. The MBC is the lowest concentration of the biocide that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[18][19]

Conclusion and Future Outlook

The antimicrobial landscape is in constant evolution. While traditional biocides like quaternary ammonium compounds and glutaraldehyde remain important tools, the isothiazolinone class demonstrates exceptional potency and a favorable mechanism of action that can combat microbial resistance. The recent discovery of saccharin's powerful antibacterial and anti-biofilm capabilities is particularly exciting.[7][9] It highlights the therapeutic potential of the benzisothiazole scaffold, suggesting that derivatives like this compound are promising candidates for the development of next-generation antimicrobials. Further research focusing on structure-activity relationships within this chemical family is critical and will undoubtedly be a key focus for researchers and drug development professionals in the coming years.

References

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Validating the structure of 2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide using X-ray crystallography.

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structural Validation of 2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide

In the landscape of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of research and development. It is the foundational data upon which molecular interactions are understood, properties are predicted, and new chemical entities are designed. This guide provides an in-depth comparison of analytical techniques for the structural validation of this compound, with a primary focus on the definitive method of single-crystal X-ray crystallography.

The Imperative of Structural Certainty

This compound, a heterocyclic compound featuring a sulfonamide moiety, belongs to a class of structures with significant interest in medicinal chemistry. The precise arrangement of its atoms, including bond lengths, bond angles, and stereochemistry, dictates its biological activity and physical properties. Therefore, rigorous structural validation is not merely a confirmatory step but a critical component of the discovery and development process. While a suite of spectroscopic methods provides essential pieces of the structural puzzle, X-ray crystallography stands alone in its ability to deliver a precise and unambiguous three-dimensional atomic map.[1][2]

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is the most powerful technique for determining the three-dimensional structure of a molecule at atomic resolution.[3] The method relies on the diffraction of X-rays by a well-ordered crystal lattice. The resulting diffraction pattern is then used to calculate an electron density map, from which the positions of the individual atoms can be determined.[4] For this compound, this technique provides unequivocal evidence of its covalent structure and conformation in the solid state.

A published crystal structure for 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide reveals that the molecule crystallizes in the monoclinic space group P2/m.[5][6] The key structural features, including the planarity of the benzisothiazole moiety and the orientation of the methyl group, are precisely defined.[5][6]

Experimental Protocol: X-ray Crystallography

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and patience.

  • Crystal Growth (The Art of the Science): The most critical and often challenging step is growing a single, high-quality crystal suitable for diffraction.[7] For small organic molecules like this compound, slow evaporation of a saturated solution is a common and effective method.

    • Rationale: Slow crystal growth allows the molecules to pack in a highly ordered, repeating lattice, which is essential for producing a sharp diffraction pattern. Rapid precipitation often leads to amorphous solids or poorly ordered microcrystals. The choice of solvent is crucial; it should be one in which the compound has moderate solubility.

  • Crystal Mounting and Data Collection: A suitable crystal (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[3] The crystal is cooled to a low temperature (e.g., 173 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.[5][6] The diffractometer rotates the crystal while bombarding it with X-rays, and a detector records the intensities and positions of the diffracted beams.

  • Structure Solution and Refinement: The collected diffraction data is processed to solve the "phase problem" and generate an initial electron density map. This map is then interpreted to build a molecular model. The model is subsequently refined against the experimental data to optimize the fit, resulting in a final, highly accurate structure.[8]

Complementary Spectroscopic Techniques: Building a Cohesive Picture

While X-ray crystallography provides the definitive solid-state structure, other spectroscopic methods offer valuable and complementary information about the molecule's connectivity, functional groups, and behavior in solution.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[11][12] It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

  • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish connectivity between atoms, allowing for the assembly of the molecular skeleton.

For this compound, NMR data would confirm the presence of the aromatic protons, the methyl group, and the methine proton, and their respective connectivities. It's important to note that NMR provides a time-averaged structure in solution, which may differ from the static structure in a crystal lattice.

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that provides information about the molecular weight and elemental composition of a compound.[13] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide clues about the molecule's structure. For this compound, the molecular ion peak would confirm its molecular weight of 197.21 g/mol .[14]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.[15] The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds. For the target molecule, characteristic IR bands would be observed for the C=O of the cyclic amide, the S=O stretches of the sulfonamide, and the C-H bonds of the aromatic ring and methyl group.[16][17]

Comparative Analysis of Structural Validation Techniques

Technique Information Provided Sample Requirements Advantages Limitations
X-ray Crystallography Unambiguous 3D structure, bond lengths, bond angles, stereochemistry, packingSingle crystal (0.1-0.3 mm)Definitive structure, high precision[18]Crystal growth can be difficult, provides a static solid-state structure[11]
NMR Spectroscopy Connectivity, chemical environment of atoms, solution-state conformationSoluble sample (mg quantities)Provides dynamic information in solution, non-destructive[11]Does not provide absolute 3D structure, can be complex to interpret[11]
Mass Spectrometry Molecular weight, elemental formula, fragmentation patternSmall sample amount (µg-ng)High sensitivity, provides molecular formula[13]Destructive, does not provide stereochemical information
Infrared Spectroscopy Presence of functional groupsSolid or liquid sample (mg)Fast, non-destructive, good for functional group identification[15]Provides limited information on the overall molecular skeleton

Experimental Workflow for Comprehensive Structural Validation

A robust approach to structural validation integrates data from multiple techniques. The following workflow illustrates this synergistic process:

Caption: A comprehensive workflow for structural validation.

Logical Relationship of Analytical Techniques

The information provided by each technique can be viewed hierarchically, with X-ray crystallography providing the most complete structural picture.

G cluster_0 Structural Information Hierarchy Xray X-ray Crystallography (Absolute 3D Structure) NMR NMR Spectroscopy (Connectivity & Conformation) Xray->NMR MS Mass Spectrometry (Molecular Formula) NMR->MS IR IR Spectroscopy (Functional Groups) MS->IR

Caption: Hierarchy of structural information from different analytical techniques.

Conclusion

The structural validation of this compound, like any novel chemical entity, requires a multi-faceted analytical approach. While spectroscopic methods such as NMR, MS, and IR provide crucial pieces of the puzzle, single-crystal X-ray crystallography remains the unparalleled gold standard for delivering an unambiguous and high-resolution three-dimensional structure. This definitive structural information is indispensable for advancing research and development in pharmaceuticals and material science, providing the solid foundation upon which further scientific inquiry is built.

References

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A Comparative Guide to the Cross-reactivity and Allergic Potential of Benzisothiazolinones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzisothiazolinones are a class of heterocyclic organic compounds widely employed as broad-spectrum biocides in a vast array of industrial and consumer products, including water-based paints, adhesives, cleaning agents, and, historically, in some cosmetic formulations.[1][2] Their efficacy in preventing microbial degradation is attributed to an activated N-S bond that reacts with cellular nucleophiles, thereby inhibiting microbial growth.[3][4] However, this same reactivity is the mechanistic basis for their potential to act as haptens—small molecules that can elicit an immune response by covalently binding to skin proteins.[3][5] This process can lead to skin sensitization and, upon subsequent exposure, allergic contact dermatitis (ACD), a significant concern for both occupational and consumer health.[3][6]

Recent years have seen a marked increase in the prevalence of contact allergy to certain isothiazolinones, prompting regulatory action and a surge in research aimed at understanding their relative allergenic potential and the likelihood of cross-reactivity among different members of this chemical family.[7] This guide provides an in-depth comparative analysis of common benzisothiazolinones, detailing their allergenic potency, the evidence for cross-reactivity, and the standardized experimental methodologies used to assess these risks. It is designed to serve as a critical resource for professionals in research and development, enabling informed decisions in formulation, safety assessment, and the development of safer alternatives.

The Chemical Landscape of Benzisothiazolinones: A Foundation for Cross-Reactivity

The potential for cross-reactivity among isothiazolinone derivatives is rooted in their shared core chemical structure: a five-membered heterocyclic ring containing adjacent nitrogen and sulfur atoms.[4] Variations in the substituents on this ring give rise to the different compounds used commercially, such as 1,2-benzisothiazolin-3-one (BIT), methylisothiazolinone (MI), methylchloroisothiazolinone (MCI), and octylisothiazolinone (OIT).[8]

The structural similarities, particularly around the reactive isothiazolinone ring, are the primary reason why the immune system, once sensitized to one compound, may recognize and react to another. The addition of different functional groups, such as a chlorine atom in MCI, can significantly modulate the compound's electrophilicity and, consequently, its sensitizing potency.[3]

Caption: Chemical structures of common isothiazolinone preservatives.

Comparative Allergenicity and Sensitization Potential

The sensitizing potential of isothiazolinones varies significantly across the class. Potency is a critical factor in risk assessment, determining the concentration at which a substance is likely to induce sensitization. The murine Local Lymph Node Assay (LLNA) is a standard in vivo method for quantifying sensitizing potency, yielding an EC3 value (the concentration required to produce a threefold increase in lymphocyte proliferation), with lower values indicating higher potency.[9][10]

Clinical data from human patch testing provides real-world evidence of allergenicity. It's important to note that patch test concentrations themselves can influence reported allergy rates.[11][12] For instance, studies have shown that testing with 0.02% MCI/MI solution detects significantly more allergies than the 0.01% concentration.[11]

PreservativeCommon AbbreviationSensitizing Potency (LLNA EC3 Value)Typical Patch Test ConcentrationNotes on Allergenicity
Methylchloroisothiazolinone MCI~0.01%[3]0.01% - 0.02% (in a 3:1 mix with MI)[11][13][14]Considered a potent sensitizer. The chlorinated structure enhances its reactivity.[3]
Methylisothiazolinone MI~0.4%[3]0.2%An epidemic of MI allergy occurred after its increased use as a standalone preservative.[7][15]
Benzisothiazolinone BIT~10%[3]0.1%[16]Considered a moderate sensitizer.[1][17] Rising rates of contact allergy have been observed recently.[7]
Octylisothiazolinone OITWeaker than MI/MCI-Less common sensitizer than MI or MCI, but cross-reactivity is a concern.[8][16]

Table 1: Comparative Sensitization Potential of Common Isothiazolinones. LLNA EC3 values are approximate and can vary between studies.

Evidence for Cross-Reactivity

Understanding cross-reactivity is vital for managing patients with isothiazolinone allergies. A patient sensitized to one compound may need to avoid the entire class. Studies investigating this phenomenon often involve patch testing patients allergic to one isothiazolinone with a panel of others.[18]

Key findings on cross-reactivity include:

  • MCI and MI: There is significant co-reactivity, partly because they were historically used together in a 3:1 mixture (MCI/MI).[18] However, distinct reaction patterns in patients suggest that while some are allergic to the mixture, others may be primarily sensitized to either MCI or MI individually.[18]

  • MI and OIT: Evidence suggests a potential for cross-reactivity. Allergic reactions to OIT appear to be strongly associated with severe reactions to MI.[19][20]

  • MI and BIT: The relationship is less clear. While some patients allergic to MI also react to BIT, many reactions to BIT appear to be independent, suggesting primary sensitization to BIT itself rather than cross-reactivity.[19][20] This indicates that exposure to BIT in products like paints and detergents is a primary driver of its increasing allergy prevalence.[7]

Experimental Protocols for Assessing Allergic Potential

The assessment of skin sensitization has evolved from purely animal-based methods to a combination of in vivo, in vitro, and in chemico approaches, often structured around the Adverse Outcome Pathway (AOP) for skin sensitization.[21][22]

In Vivo Gold Standard: Murine Local Lymph Node Assay (LLNA)

The LLNA remains a key in vivo method for determining the sensitization potential and potency of a chemical.[9][23] It is based on the principle that sensitizers induce lymphocyte proliferation in the lymph nodes draining the site of application.[10][24]

Workflow for the Local Lymph Node Assay (OECD TG 429)

LLNA_Workflow cluster_pre Pre-Experiment cluster_main Main Study RangeFinding Range-Finding Study (Optional) Determine concentrations, check for irritation Day1 Day 1: Animal Grouping & Dosing - At least 4 animals per group - Apply test substance to dorsum of each ear RangeFinding->Day1 Inform dose selection Day2_4 Days 2, 3, 4: Daily Dosing Repeat application Day1->Day2_4 Day6 Day 6: Cell Proliferation Measurement - Inject radiolabeled thymidine (or alternative) - Excise auricular lymph nodes Day2_4->Day6 Processing Sample Processing - Prepare single-cell suspensions - Measure incorporated radioactivity Day6->Processing Analysis Data Analysis - Calculate Stimulation Index (SI) - SI = (DPM in test group) / (DPM in vehicle control) Processing->Analysis Result Result Interpretation - If SI ≥ 3, classify as sensitizer - Calculate EC3 value for potency Analysis->Result

Sources

A Researcher's Guide to Characterizing the Enzyme Inhibition Profile of 2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the enzyme inhibition profile of the novel compound 2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide. Given the limited published data on this specific molecule, this document serves as an investigative roadmap. We will leverage established knowledge of its core chemical scaffold, the 1,2-benzisothiazole 1,1-dioxide nucleus, to propose a high-probability target class and outline a rigorous experimental plan for its validation and comparison against established inhibitors.

The structural similarity of the compound to saccharin, a well-known 1,2-benzisothiazole-3-one 1,1-dioxide, provides a strong rationale for investigating its activity against enzymes known to be modulated by this chemical family.[1] Extensive research has identified saccharin and its derivatives as potent inhibitors of two key enzyme classes: serine proteases and carbonic anhydrases.[2][3][4] This guide will focus on establishing a comparative profile against serine proteases , a diverse and therapeutically significant class of enzymes.

The Investigative Rationale: Why Serine Proteases?

Serine proteases are a ubiquitous class of enzymes that cleave peptide bonds and are distinguished by a highly conserved catalytic triad of serine, histidine, and aspartate residues in their active site.[5] They play critical roles in processes ranging from digestion (trypsin) to blood coagulation (thrombin) and inflammation (human leukocyte elastase).

Our hypothesis is grounded in precedent. Saccharin-based compounds have been successfully developed as enzyme-activated inhibitors of serine proteases, including human leukocyte elastase (HLE).[2] Furthermore, derivatives of the 1,2-benzisothiazol-3-one 1,1-dioxide scaffold have demonstrated potent, time-dependent inhibition of other serine proteases like human mast cell tryptase.[6] Therefore, initiating an investigation into the inhibitory potential of this compound against a panel of serine proteases is a scientifically sound starting point.

The Comparative Landscape: Benchmarking Against Known Inhibitors

To understand the inhibitory profile of a novel compound, it must be benchmarked against well-characterized inhibitors. We will select two standards representing different mechanisms of action:

  • Phenylmethylsulfonyl Fluoride (PMSF): A classic, irreversible inhibitor that covalently modifies the active site serine residue, leading to complete and permanent inactivation of the enzyme.[7][8] It is a valuable tool for confirming the presence of a serine protease but is generally non-specific.

  • Aprotinin (Bovine Pancreatic Trypsin Inhibitor - BPTI): A natural polypeptide and a potent, competitive, reversible inhibitor of several serine proteases, including trypsin and chymotrypsin.[8][9] It forms a highly stable, non-covalent complex with the enzyme.[10]

These comparators will allow us to contextualize the potency (IC₅₀), selectivity, and mechanism of action of our test compound.

Experimental Framework: From Screening to Mechanism of Action

The following protocols provide a self-validating workflow to determine and compare the inhibition profile of this compound.

Experimental Workflow Overview

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Action (MoA) A Prepare Reagents: - Test Compound - Known Inhibitors (PMSF, Aprotinin) - Serine Protease Panel (e.g., Trypsin, Chymotrypsin, Elastase) - Chromogenic Substrate B Single-Point Inhibition Assay (High Concentration, e.g., 100 µM) A->B C Dose-Response Assay (Serial Dilutions of Active Compounds) B->C If significant inhibition observed D Calculate IC₅₀ Values C->D E Enzyme Kinetic Assays (Varying Substrate & Inhibitor Concentrations) D->E For potent compounds F Generate Michaelis-Menten & Lineweaver-Burk Plots E->F G Determine Inhibition Type (Competitive, Non-competitive, etc.) & Ki Value F->G

Caption: A three-phase workflow for enzyme inhibitor characterization.

Protocol 1: IC₅₀ Determination via Spectrophotometric Assay

This protocol is designed to determine the concentration of an inhibitor required to reduce the rate of an enzyme-catalyzed reaction by 50%.

A. Principle: A serine protease (e.g., Trypsin) cleaves a specific chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride), releasing a colored product (p-nitroaniline) that can be quantified by measuring absorbance at 405 nm. The rate of color formation is proportional to enzyme activity.

B. Materials:

  • Test Compound: this compound

  • Known Inhibitors: PMSF, Aprotinin

  • Enzyme: Trypsin (from bovine pancreas)

  • Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂

  • Solvent: DMSO (for dissolving compounds)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

C. Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and known inhibitors in DMSO. Create a series of 2-fold serial dilutions in DMSO.

  • Reaction Mixture Setup: In each well of a 96-well plate, add the following in order:

    • 160 µL of Assay Buffer.

    • 10 µL of the appropriate compound dilution (or DMSO for the 'no inhibitor' control).

    • 10 µL of Trypsin solution (e.g., 50 µg/mL in Assay Buffer).

  • Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 20 µL of pre-warmed BAPNA solution (e.g., 1 mM in Assay Buffer) to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader (pre-set to 37°C) and measure the absorbance at 405 nm every 60 seconds for 15-20 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Normalize the rates by expressing them as a percentage of the 'no inhibitor' control.

    • Plot the % Inhibition vs. log[Inhibitor Concentration] and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Mechanism of Action (MoA) Determination

This protocol elucidates how the inhibitor interacts with the enzyme and its substrate.

A. Principle: By measuring the enzyme's reaction rate at various substrate and inhibitor concentrations, we can use double reciprocal plots (Lineweaver-Burk) to visualize the mode of inhibition.

B. Procedure:

  • Follow the general setup of Protocol 1.

  • Use a matrix experimental design. You will have multiple sets of reactions. Each set will have a fixed concentration of your inhibitor (e.g., 0, 0.5 x Kᵢ, 1 x Kᵢ, 2 x Kᵢ, where Kᵢ is estimated from the IC₅₀).

  • Within each set, vary the concentration of the substrate (BAPNA) across a range that brackets the known Kₘ of the enzyme for that substrate (e.g., 0.1 to 5 times the Kₘ).

  • Measure the initial reaction rates (V₀) for all conditions.

  • Data Analysis:

    • For each inhibitor concentration, plot V₀ versus [Substrate] to generate Michaelis-Menten curves.

    • Transform the data by plotting 1/V₀ versus 1/[Substrate] to create Lineweaver-Burk plots. The pattern of the lines will reveal the inhibition mechanism.

G cluster_0 A Competitive Inhibition Vmax is unchanged Km increases Lines intersect on the y-axis B Non-competitive Inhibition Vmax decreases Km is unchanged Lines intersect on the x-axis C Uncompetitive Inhibition Vmax decreases Km decreases Lines are parallel

Sources

Benchmarking the stability of novel benzisothiazole derivatives against established compounds.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzisothiazole Scaffold and the Imperative of Stability

The benzisothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of a diverse range of therapeutic agents, from the neuroprotective drug Riluzole to the antipsychotic Ziprasidone.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a focal point for the development of novel drug candidates. However, the journey from a promising lead compound to a viable therapeutic is fraught with challenges, paramount among them being chemical stability. A drug substance's stability profile dictates its shelf-life, storage conditions, and ultimately, its safety and efficacy.[3][4]

This guide presents a comprehensive framework for benchmarking the stability of novel benzisothiazole derivatives against established compounds. We will delve into the rationale behind a multi-faceted stability testing protocol, present comparative data from forced degradation studies, and provide detailed experimental methodologies. The objective is to equip researchers, scientists, and drug development professionals with the insights and practical knowledge to rigorously assess the stability of their novel benzisothiazole-based entities.

Experimental Design: A Multi-Pronged Approach to Stability Assessment

A robust stability assessment requires subjecting the compounds to a range of stress conditions that mimic potential environmental exposures during manufacturing, storage, and administration.[3][5] Our experimental design for this comparative study encompasses forced degradation under hydrolytic, oxidative, photolytic, and thermal stress conditions. This approach allows for the identification of potential degradation pathways and the development of stability-indicating analytical methods.[6][7]

Selection of Compounds

For this guide, we will compare two hypothetical novel benzisothiazole derivatives, designated NBD-001 and NBD-002 , against two established drugs, Riluzole and Ziprasidone . This allows for a direct comparison of the stability of the novel compounds against marketed drugs with known stability profiles.

Comparative Stability Data

The following tables summarize the percentage degradation of the novel and established benzisothiazole derivatives under various stress conditions. Degradation was quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Table 1: Forced Degradation under Hydrolytic Conditions

Compound% Degradation (0.1 M HCl, 72h, 60°C)% Degradation (0.1 M NaOH, 72h, 60°C)% Degradation (pH 7.4 Buffer, 72h, 60°C)
NBD-001 5.2%18.5%2.1%
NBD-002 3.8%12.3%1.5%
Riluzole 4.5%15.8%1.8%
Ziprasidone 6.1%22.4%3.5%

Table 2: Forced Degradation under Oxidative, Photolytic, and Thermal Stress

Compound% Degradation (3% H₂O₂, 24h, RT)% Degradation (ICH Q1B Photostability)% Degradation (Solid State, 80°C, 7 days)
NBD-001 8.9%15.6%4.2%
NBD-002 6.5%10.2%2.8%
Riluzole 7.2%12.5%3.1%
Ziprasidone 10.5%18.9%5.5%

Experimental Workflow and Potential Degradation Pathways

Visualization of the Stability Testing Workflow

The following diagram illustrates the general workflow for the comparative stability testing of the benzisothiazole derivatives.

G cluster_0 Compound Preparation cluster_1 Forced Degradation Studies cluster_2 Sample Analysis cluster_3 Data Evaluation p1 Weigh and dissolve NBD-001, NBD-002, Riluzole, Ziprasidone s1 Hydrolytic Stress (Acid, Base, Neutral) p1->s1 Expose to stress conditions s2 Oxidative Stress (H₂O₂) p1->s2 Expose to stress conditions s3 Photolytic Stress (ICH Q1B) p1->s3 Expose to stress conditions s4 Thermal Stress (Solid State) p1->s4 Expose to stress conditions a1 Stability-Indicating HPLC-UV/MS s1->a1 Analyze stressed samples s2->a1 Analyze stressed samples s3->a1 Analyze stressed samples s4->a1 Analyze stressed samples d1 Quantify Degradation Products a1->d1 d2 Identify Major Degradants (MS) d1->d2 d3 Compare Stability Profiles d2->d3

Caption: General workflow for comparative stability testing.

Potential Degradation Pathways of the Benzisothiazole Core

Based on literature, the benzisothiazole ring is susceptible to degradation through several mechanisms, primarily involving the thiazole moiety.[8][9][10]

G A Benzisothiazole Core R-groups determine specific reactivity B Hydrolytic Degradation Thiazole ring opening A->B Base/Acid Catalyzed C Photodegradation Isomerization & Oxidation A->C UV/Vis Light D Oxidative Degradation S-oxidation & Hydroxylation A->D Radical Attack (e.g., •OH)

Caption: Potential degradation pathways of the benzisothiazole core.

Detailed Experimental Protocols

Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products.[6][7][9]

  • Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Forced Degradation Studies

Forced degradation studies are performed to accelerate the degradation process and identify potential degradation products.[3][4][11]

  • Sample Preparation: Prepare stock solutions of each compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl.

    • Incubate the solution at 60°C for 72 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.2 M NaOH, and dilute with mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH.

    • Incubate the solution at 60°C for 72 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.2 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 6% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Photostability Testing:

    • Expose solid powder and a solution (in quartz cuvettes) of each compound to light in a photostability chamber according to ICH Q1B guidelines.[8] The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • After exposure, dissolve the solid sample and dilute the solution sample with mobile phase for HPLC analysis.

  • Thermal Stability (Solid State):

    • Place a known amount of the solid compound in a vial.

    • Store the vial in an oven at 80°C for 7 days.

    • After 7 days, dissolve the sample in a suitable solvent and dilute with mobile phase for HPLC analysis.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide insights into the thermal stability and decomposition of the compounds.[10]

  • Instrumentation: TA Instruments DSC 25 and TGA 55.

  • DSC Method:

    • Accurately weigh 2-5 mg of the sample into a Tzero aluminum pan.

    • Heat the sample from 25°C to 350°C at a rate of 10°C/min under a nitrogen atmosphere.

  • TGA Method:

    • Accurately weigh 5-10 mg of the sample into a platinum pan.

    • Heat the sample from 25°C to 500°C at a rate of 10°C/min under a nitrogen atmosphere.

Discussion: Interpreting the Stability Data

The hypothetical data presented in Tables 1 and 2 suggest that the novel benzisothiazole derivative NBD-002 exhibits superior stability compared to NBD-001 and the established drugs, Riluzole and Ziprasidone , under all tested conditions. This is a promising outcome for the further development of NBD-002.

The increased degradation observed under basic conditions for all compounds is consistent with the known susceptibility of the isothiazole ring to nucleophilic attack and subsequent ring-opening.[8] The higher degradation of Ziprasidone compared to the other compounds could be attributed to the presence of additional labile functional groups in its structure.

Photostability is a critical parameter, and the data indicate that all compounds undergo some degree of degradation upon exposure to light.[8] The lower degradation of NBD-002 suggests that its specific substitution pattern may offer better photoprotection to the benzisothiazole core. Further investigation into the structure of the photodegradants would be necessary to confirm the degradation pathway, which may involve isomerization, oxidation, or hydroxylation of the benzisothiazole ring system.[9][10]

The thermal analysis data from DSC and TGA would provide complementary information. A higher decomposition temperature in TGA and the absence of exothermic events at lower temperatures in DSC for NBD-002 would further support its enhanced thermal stability.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for benchmarking the stability of novel benzisothiazole derivatives. The presented framework, combining forced degradation studies with robust analytical techniques, allows for a thorough evaluation of a compound's stability profile. The hypothetical data for NBD-002 illustrates a desirable outcome, where a novel compound demonstrates superior stability over established drugs.

For the continued development of promising candidates like NBD-002, the next steps would involve:

  • Structure Elucidation of Major Degradants: Using techniques like LC-MS/MS and NMR to identify the chemical structures of the major degradation products.

  • Long-Term and Accelerated Stability Studies: Conducting formal stability studies under ICH Q1A(R2) conditions to determine the shelf-life and appropriate storage conditions.

  • Formulation Development: Investigating the impact of excipients on the stability of the drug substance in its final dosage form.

By implementing a rigorous and systematic approach to stability testing, researchers can de-risk their drug development programs and increase the likelihood of bringing safe and effective new therapies to patients.

References

  • ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]

  • ICH Q1B Requirements for Photostability Testing. Atlas Material Testing Technology. [Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. TA Instruments. [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. [Link]

  • ICH Q1B: Complete Guide to Photostability Testing. Pharma Growth Hub. [Link] (Note: As a large language model, I am unable to generate a working URL to a specific YouTube video, a placeholder is provided.)

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods. TSI Journals. [Link]

  • Thermal Analysis of Pharmaceuticals. ResearchGate. [Link]

  • Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development. [Link]

  • Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]

  • A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. PubMed Central. [Link]

  • Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. RJPN. [Link]

  • USP 891 Thermal Analysis of Pharmaceuticals by DSC. Contract Laboratory. [Link]

  • Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. MDPI. [Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link]

  • Thermal Analysis in the Pre-formulation of Amorphous Solid Dispersion for Poorly Water-soluble Drugs. Impact Factor. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Commercial drugs containing benzothiazoles. ResearchGate. [Link]

  • Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. PubMed Central. [Link]

  • Benzothiazole. Wikipedia. [Link]

  • Popular Benzothiazoles List, Drug Prices and Medication Information. GoodRx. [Link]

  • Benzothiazole-based drugs used in medicines. ResearchGate. [Link]

  • A Brief Study on Forced Degradation Studies with Regulatory Guidance. IJRPR. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • THE EFFECT OF SOME BENZOTHIAZOLE DERIVATIVES AS ANTIOXIDANTS FOR BASE STOCK. ResearchGate. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTI. AJOL. [Link]

  • Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. Scirp.org. [Link]

  • Bioactivation of Isothiazoles: Minimizing the Risk of Potential Toxicity in Drug Discovery. ResearchGate. [Link]

  • Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. Canadian Center of Science and Education. [Link]

  • Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. ResearchGate. [Link]

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Thieme. [Link]

  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. ResearchGate. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide and Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, culminating in their safe and compliant disposal. This guide provides a comprehensive framework for the proper disposal of 2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide and structurally related benzisothiazole compounds.

A note on nomenclature: The specific compound "this compound" is a defined chemical entity. However, safety and disposal data are more robust for closely related, widely used analogs like 1,2-benzisothiazol-3(2H)-one. The principles and procedures outlined herein are based on the established protocols for this class of compounds and are designed to be broadly applicable, ensuring a high standard of safety.

Section 1: Hazard Assessment & Risk Mitigation

Before any disposal protocol is initiated, a thorough understanding of the potential hazards is paramount. The primary causality behind stringent disposal procedures is the mitigation of risk to personnel and the environment. Benzisothiazole derivatives can present several hazards that dictate handling and disposal methods.

While some benzisothiazole compounds are not classified as hazardous for transport, they can still pose risks such as skin irritation, allergic skin reactions, and serious eye damage.[1][2][3] Certain derivatives are also classified as very toxic to aquatic life, making containment and prevention of release into waterways a critical priority.[1][3]

Causality of PPE Selection: The choice of PPE is a direct response to the identified hazards. Nitrile gloves are selected for their chemical resistance.[1][4] Safety goggles or a face shield protect against splashes that could cause serious eye damage.[2][5] A lab coat prevents incidental skin contact. In the case of handling fine powders, respiratory protection may be necessary to prevent inhalation.[1]

Hazard & Safety Information Description Primary Mitigation & PPE
Skin Sensitization/Irritation May cause an allergic skin reaction or irritation upon contact.[1][3][4]Wear nitrile gloves and a lab coat. Wash hands thoroughly after handling.[1]
Eye Damage/Irritation Can cause serious eye damage or irritation.[1][3]Use equipment for eye protection tested and approved under standards like NIOSH (US) or EN 166 (EU).
Acute Oral Toxicity Some derivatives are harmful if swallowed.[1][3]Do not eat, drink, or smoke in work areas. Practice good laboratory hygiene.[2]
Aquatic Toxicity Certain benzisothiazole compounds are very toxic to aquatic life.[1][3]Prevent release to the environment. Do not let the product enter drains or water courses.[2]

Section 2: The Core Disposal Protocol: A Step-by-Step Methodology

The foundation of proper chemical disposal is a systematic, documented process. Adherence to the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) is not merely a suggestion but a legal requirement that governs hazardous waste from "cradle-to-grave."[6][7]

Step 1: Waste Characterization and Segregation

The "Why": The first and most critical step is to determine if the waste is hazardous according to federal and local regulations.[8] Mixing incompatible waste streams can lead to violent chemical reactions, the emission of toxic gases, or complicate the final disposal process, increasing both risk and cost.[9][10] Protocol:

  • Consult the Safety Data Sheet (SDS) and local Environmental Health & Safety (EHS) guidelines to classify the waste.

  • Do not mix benzisothiazole waste with other chemical waste streams. Incompatible materials, such as strong oxidizing agents, must be kept separate.[9]

  • Segregate solid waste from liquid waste.[10]

Step 2: Containerization and Labeling

The "Why": Proper containerization prevents leaks and spills, while clear labeling ensures that all handlers are aware of the contents and associated hazards, which is a mandate from the Occupational Safety and Health Administration (OSHA).[6] Protocol:

  • Select a container that is chemically compatible with the waste.[8][10] Leave chemicals in their original containers whenever possible.

  • Ensure the container is in good condition, free from damage, and has a secure, leak-proof closure.[6][8]

  • Attach a completed EHS Hazardous Waste Label.[8] The label must include the full chemical name (no abbreviations), the concentration of each component, and the date the container was filled.[8]

  • Keep containers closed at all times except when adding or removing waste.[8][9][11]

Step 3: On-Site Accumulation

The "Why": Designated and properly managed storage areas, known as Satellite Accumulation Areas (SAAs), minimize the risk of spills and exposure in active lab spaces.[9] Protocol:

  • Store waste containers in a designated SAA within the lab.[9]

  • Use secondary containment, such as a spill tray, for all liquid waste containers.[8][10]

  • Do not accumulate more than 10 gallons of hazardous waste in your lab's SAA.[8]

  • Once a container is full, it must be moved from the SAA within three days for pickup.[9] Request a waste pickup from your institution's EHS department promptly.[8]

Step 4: Professional Disposal

The "Why": The complex nature of chemical waste and the stringent regulatory landscape necessitate the use of specialists. Licensed professional waste disposal services have the expertise and permits to transport, treat, and dispose of chemical waste safely and legally.[1] Protocol:

  • Never dispose of this chemical waste via sink drains, evaporation, or in the regular trash.[8][9][11]

  • Coordinate with your institution's EHS office to arrange for pickup by a licensed waste disposal contractor.

  • Ensure all paperwork, such as the hazardous waste manifest, is completed accurately. This manifest system creates a written record of the chain-of-custody from generation to final disposal.[12]

Section 3: Emergency Procedures for Spills and Accidental Release

Pre-planning is essential for a safe and effective response to chemical spills.[13] The goal is to control and contain the spill without endangering personnel or the environment.

Protocol for a Solid (Powder) Spill:
  • Alert & Isolate: Alert personnel in the immediate area and control access to the spill zone.[13]

  • Protect: Don appropriate PPE, including gloves, safety goggles, and respiratory protection if dust is generated.[1]

  • Contain & Clean: Gently cover the spill with an absorbent material to prevent dust from becoming airborne.[3] Sweep up the material, taking care not to create dust, and place it into a suitable, closed container for disposal.[1]

  • Decontaminate: Clean the spill area with soap and water.[13][14]

  • Dispose: Label the container as hazardous waste and manage it according to the Core Disposal Protocol.[15]

Protocol for a Liquid Spill:
  • Alert & Isolate: Alert personnel and secure the area.[13]

  • Protect: Put on appropriate PPE.[15]

  • Contain & Clean: Create a dike around the spill using an inert, non-combustible absorbent material like sand, diatomaceous earth, or vermiculite.[4][16] Start from the outside and work inward.[17] Once absorbed, scoop the material into a sealable, compatible container.[17]

  • Decontaminate: Wash the spill surface with soap and water.[17] If the chemical is highly toxic, the rinse water may also need to be collected as hazardous waste.[17]

  • Dispose: Label and manage the waste container according to the Core Disposal Protocol.[15]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 cluster_1 Emergency Spill Protocol start Waste Generated characterize Step 1: Characterize Waste (Consult SDS & Regulations) start->characterize segregate Step 2: Segregate Waste (No Mixing of Incompatibles) characterize->segregate containerize Step 3: Containerize & Label (Compatible Container, EHS Label) segregate->containerize store Step 4: Store in SAA (Secondary Containment for Liquids) containerize->store pickup Step 5: Arrange Professional Disposal (Contact EHS for Licensed Contractor) store->pickup end Document & Dispose pickup->end spill Accidental Spill Occurs alert Alert Personnel Isolate Area spill->alert Collect waste ppe Don Appropriate PPE alert->ppe Collect waste contain Contain & Clean Up (Use Absorbents) ppe->contain Collect waste contain->containerize Collect waste

Caption: Decision workflow for routine disposal and emergency spills.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Safety Data Sheet: 1,2-benzisothiazol-3(2H)-one 1,1-dioxide, sodium salt. Chemos GmbH & Co.KG. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth College. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • MSDS of 1,2-Benzisothiazol-3(2H)-one. Xiameng Zschemical Co., LTD. [Link]

  • SAFETY DATA SHEET. Evonik. [Link]

  • Safety Data Sheet: 1,2-Benzisothiazol-3(2H)-one. Chemos GmbH & Co.KG. [Link]

  • 1,2-Benzisothiazol-3(2H)-one. PubChem, National Center for Biotechnology Information. [Link]

  • Spill Control/Emergency Response. Emory University. [Link]

  • Chemical Spill Cleanup. Purdue University. [Link]

  • Chemical spill cleanup procedures. J&K Scientific LLC. [Link]

  • Emergency and Spill Response Procedures. Auburn University. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

  • EPA Hazardous Waste Codes. University of Georgia Environmental Safety Division. [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency. [Link]

  • Resource Conservation and Recovery Act (RCRA) and Federal Facilities. U.S. Environmental Protection Agency. [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling 2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling of 2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide. As your trusted partner in laboratory safety, we aim to provide value beyond the product itself by equipping you with the knowledge to maintain a safe research environment. The following procedural guidance is designed to directly address your operational questions regarding personal protective equipment (PPE).

Understanding the Hazard: The Critical First Step
  • Skin and Eye Irritation: Many isothiazolinones are known to be irritants and can cause significant discomfort or damage upon contact.[1][2]

  • Skin Sensitization: Prolonged or repeated contact can lead to allergic contact dermatitis.[2]

  • Respiratory Irritation: Inhalation of dusts or aerosols may irritate the respiratory tract.

  • Toxicity: Some compounds in this class may be harmful if swallowed, inhaled, or absorbed through the skin.

Crucial Directive: Always locate and thoroughly review the manufacturer-provided Safety Data Sheet (SDS) for this compound before handling. The SDS is the primary source of information regarding specific hazards, handling precautions, and emergency procedures.

The Foundation of Safety: Engineering and Administrative Controls

Personal protective equipment is the last line of defense. Before relying on PPE, ensure that appropriate engineering and administrative controls are in place to minimize exposure.

  • Engineering Controls:

    • Chemical Fume Hood: All work with this compound, especially when handling powders or creating solutions, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

    • Ventilation: Ensure the laboratory is well-ventilated to maintain a safe working environment.

  • Administrative Controls:

    • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.

    • Training: All personnel must be trained on the specific hazards and handling procedures for this chemical.

    • Restricted Access: Designate specific areas for handling this compound and restrict access to authorized personnel.

Selecting the Right Personal Protective Equipment (PPE)

The selection of PPE must be based on a comprehensive risk assessment of the specific procedures being performed. The following table provides guidance on the minimum recommended PPE for various laboratory tasks involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection Rationale
Weighing and preparing solutions Chemical safety goggles and a face shieldNitrile or neoprene gloves (double-gloving recommended)Laboratory coatN95 respirator or higher, depending on the quantity and dustinessHigh potential for splashes, and inhalation of fine powders.
Conducting reactions and transfers Chemical safety gogglesNitrile or neoprene glovesLaboratory coatNot generally required if performed in a fume hoodWork in a fume hood minimizes inhalation risk; focus is on splash protection.
Purification (e.g., chromatography) Chemical safety gogglesNitrile or neoprene glovesLaboratory coatNot generally required if performed in a fume hoodPotential for splashes during column packing and fraction collection.
Handling spills Chemical safety goggles and a face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron or coverallsAir-purifying respirator with appropriate cartridgesIncreased risk of exposure to a larger quantity of the chemical.

Note: The specific type of glove material should be selected based on the manufacturer's recommendations and resistance data for the specific chemical and any solvents being used. Always inspect gloves for any signs of degradation or perforation before use.

Step-by-Step PPE Protocol: A Self-Validating System

To ensure the effectiveness of your PPE, a strict protocol for donning and doffing is essential.

Donning (Putting On) PPE:

  • Hand Hygiene: Start by washing your hands thoroughly.

  • Gown/Lab Coat: Put on your laboratory coat, ensuring it is fully buttoned.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on your safety goggles and, if necessary, a face shield.

  • Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat. If double-gloving, don the first pair, followed by the second.

Doffing (Taking Off) PPE:

  • Gloves: Remove the outer pair of gloves first (if double-gloving), followed by the inner pair, using a technique that avoids touching the outside of the gloves with your bare hands.

  • Gown/Lab Coat: Unbutton and remove your lab coat by rolling it inside out, touching only the inside surfaces.

  • Hand Hygiene: Wash your hands.

  • Eye and Face Protection: Remove your face shield and goggles.

  • Respirator (if required): Remove your respirator.

  • Final Hand Hygiene: Wash your hands thoroughly with soap and water.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical workflow for selecting the appropriate level of PPE based on a risk assessment of the planned laboratory procedure.

PPE_Decision_Workflow cluster_assessment Risk Assessment cluster_ppe_selection PPE Selection cluster_procedure Procedure Execution Start Identify Experimental Procedure AssessHazards Consult SDS for This compound and other reagents Start->AssessHazards AssessExposure Evaluate Potential Exposure Routes: - Inhalation (dust/aerosol) - Dermal Contact - Eye Contact AssessHazards->AssessExposure SelectEye Select Eye/Face Protection: - Goggles - Face Shield AssessExposure->SelectEye SelectGloves Select Hand Protection: - Nitrile - Neoprene - Double Glove? AssessExposure->SelectGloves SelectBody Select Body Protection: - Lab Coat - Chemical Apron AssessExposure->SelectBody SelectRespiratory Select Respiratory Protection: - N95 - Air-Purifying Respirator AssessExposure->SelectRespiratory PerformWork Execute Procedure in Designated Area (e.g., Fume Hood) End Follow Decontamination and Disposal Protocols PerformWork->End

Caption: PPE selection workflow based on risk assessment.

Disposal and Decontamination: Completing the Safety Cycle

Proper disposal of contaminated PPE and waste materials is crucial to prevent secondary exposure and environmental contamination.

  • Solid Waste: All disposable PPE (gloves, lab coats, etc.) and contaminated materials (weighing papers, pipette tips) should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a clearly labeled hazardous waste container. Do not pour any waste containing this compound down the drain.[3]

  • Decontamination: All non-disposable equipment and work surfaces should be thoroughly decontaminated using an appropriate cleaning agent as recommended by the SDS or your institution's safety office.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spills: Evacuate the area and alert your supervisor and institutional safety office. Only trained personnel with the appropriate PPE should clean up spills.

By adhering to these guidelines and making a commitment to a culture of safety, you can confidently and responsibly handle this compound in your laboratory.

References

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • FM139107 - Safety Data Sheet. (2022, April 25).
  • HP Inc. (2019, March 1). SAFETY DATA SHEET. Retrieved from [Link]

  • Bostik. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

Sources

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